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Foundational

Preliminary Biological Activity Screening of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2][3][4] This guide presents a comprehensive, tiered strategy for the preliminary biological activity screening of a novel derivative, N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide. As a Senior Application Scientist, the following framework is designed not merely as a set of protocols, but as a logical, causality-driven pathway to efficiently assess the compound's therapeutic potential. We will proceed from foundational cytotoxicity evaluations to broad-spectrum bioactivity screens and culminate in targeted mechanistic assays, ensuring a robust and data-driven characterization of this promising chemical entity.

Introduction: The Rationale for Screening

The fusion of a pyrazole ring and a sulfonamide moiety creates a pharmacophore present in numerous marketed drugs and clinical candidates.[3] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, and sulfonamides are independently recognized for their diverse biological profiles.[1][4] Their combination has yielded compounds with potent activities, making the exploration of novel derivatives a compelling endeavor in drug discovery.[5]

N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a novel compound whose biological profile is yet to be characterized. The screening strategy detailed herein is predicated on the known activities of its structural class. The primary objective is to efficiently identify and validate any significant biological effects, thereby determining its potential as a lead molecule for further development. This process follows a logical cascade designed to maximize information while minimizing resource expenditure.

Compound Profile: N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

  • Structure:

    • IUPAC Name: N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

    • Molecular Formula: C₁₀H₁₇N₃O₂S

    • Key Features: The structure combines a fully substituted pyrazole core (1,3-dimethyl) with a sulfonamide linker attached to a cyclopentyl group. This combination offers a mix of aromaticity, hydrogen bonding capability, and lipophilicity that is favorable for biological interactions.

  • Synthesis Postulate: The synthesis of such derivatives typically involves the reaction of a pyrazole sulfonyl chloride intermediate with the corresponding amine (in this case, cyclopentylamine).[1] This established synthetic route suggests that analogues for structure-activity relationship (SAR) studies can be readily produced.

The Screening Cascade: A Tiered Approach to Discovery

A hierarchical screening approach is the most efficient method for evaluating a novel compound.[7][8] It allows for early " go/no-go " decisions based on fundamental properties like toxicity before committing to more complex and resource-intensive assays.

G start_node Compound Synthesis & Purity Verification (N-cyclopentyl-1,3-dimethyl- 1H-pyrazole-4-sulfonamide) tier1_node TIER 1: Foundational Cytotoxicity Assessment start_node->tier1_node tier2_node TIER 2: Broad-Spectrum Bioactivity Screening tier1_node->tier2_node If Selective Toxicity or Low General Toxicity sub1a MTT Assay (Cancer & Normal Cell Lines) tier1_node->sub1a Primary Screen sub2a Antiproliferative Assays (Panel of Cancer Cell Lines) tier2_node->sub2a sub2b Antimicrobial Assays (Gram+/Gram- Bacteria & Fungi) tier2_node->sub2b tier3_node TIER 3: Targeted Mechanistic Probes end_node Lead Candidate Profile & SAR Roadmap tier3_node->end_node sub3a Enzyme Inhibition Assays (e.g., Kinase, CA, AHAS) tier3_node->sub3a sub3b Apoptosis vs. Necrosis Assay tier3_node->sub3b sub1b LDH Release Assay (Confirmation of Toxicity Mechanism) sub1a->sub1b Validate Hits sub2a->tier3_node If Potent & Selective Anticancer Activity sub2b->tier3_node If Potent Antimicrobial Activity

Caption: A tiered workflow for preliminary bioactivity screening.

Tier 1: Foundational Cytotoxicity Assessment

Causality: Before assessing for specific therapeutic activities, it is imperative to understand the compound's general toxicity profile.[9][10] A compound that indiscriminately kills all cells is a pan-assay toxin, not a drug candidate. The goal here is to determine if the compound exhibits a therapeutic window, i.e., toxicity towards target cells (e.g., cancer) at concentrations that spare normal cells.[11]

Protocol 1: MTT Assay for General and Selective Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on both cancerous and non-cancerous cell lines.

  • Materials:

    • Cancer Cell Lines: e.g., MCF-7 (breast), HCT116 (colon), A549 (lung).

    • Non-Cancerous Cell Line: e.g., HEK293 (human embryonic kidney) or MCF-10A (non-tumorigenic breast epithelial).

    • N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (stock in DMSO).

    • Doxorubicin (positive control).

    • MTT reagent (5 mg/mL in PBS).

    • Cell culture medium, FBS, 96-well plates.

    • DMSO (for formazan dissolution).

  • Methodology:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM). Replace the medium with fresh medium containing the compound or controls (Vehicle: DMSO; Positive: Doxorubicin).

    • Incubation: Incubate plates for 48 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.

Data Presentation: Hypothetical Tier 1 Results

CompoundCell LineCell TypeIC₅₀ (µM)Selectivity Index (SI)¹
Test Compound MCF-7Breast Cancer12.56.4
HCT116Colon Cancer22.03.6
HEK293Normal Kidney80.0-
Doxorubicin MCF-7Breast Cancer0.83.1
HCT116Colon Cancer1.12.3
HEK293Normal Kidney2.5-

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Tier 2: Broad-Spectrum Bioactivity Screening

Causality: Based on the known activities of the pyrazole sulfonamide class, the two most promising avenues for initial screening are anticancer and antimicrobial activities.[1][2] This tier aims to confirm if our test compound aligns with these established profiles.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

  • Objective: To assess the compound's activity against a panel of clinically relevant bacteria and fungi.

  • Materials:

    • Bacterial Strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram-).

    • Fungal Strain: Candida albicans.

    • Ciprofloxacin (antibacterial control), Fluconazole (antifungal control).

    • Mueller-Hinton Broth (for bacteria), RPMI-1640 (for fungi).

    • 96-well plates.

    • Resazurin dye (optional, for viability indication).

  • Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in a 96-well plate.

    • Inoculum Preparation: Adjust the turbidity of an overnight culture of the microorganism to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • MIC Determination: The MIC is the lowest concentration at which no visible turbidity (growth) is observed.

Data Presentation: Hypothetical Tier 2 Results

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Test Compound 16>12864
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A4

Tier 3: Target-Specific Mechanistic Probes

Causality: If a promising and selective activity is identified in Tier 2, the next logical step is to investigate the potential mechanism of action (MoA).[13] For example, many pyrazole sulfonamides function as enzyme inhibitors.[4][5] An enzyme inhibition assay can provide direct evidence of a molecular interaction, moving the compound from a "hit" to a "validated lead".

Protocol 3: Generic Enzyme Inhibition Assay (Illustrative Example: Kinase Assay)

Enzyme assays are foundational in drug discovery for identifying how molecules modulate enzyme activity.[13][14] A kinase assay measures the transfer of a phosphate group from ATP to a substrate, a process often dysregulated in cancer.

  • Objective: To determine if the compound inhibits the activity of a specific enzyme target (e.g., a cancer-relevant kinase like EGFR or a carbonic anhydrase).

  • Methodology (Conceptual Workflow):

    • Reaction Setup: In a microplate, combine the target enzyme, its specific substrate, and necessary co-factors (like ATP and Mg²⁺ for kinases).

    • Inhibitor Addition: Add the test compound at various concentrations. Include a positive control inhibitor (e.g., Staurosporine for kinases) and a no-inhibitor control.

    • Reaction Initiation & Incubation: Initiate the reaction (e.g., by adding ATP) and incubate for a defined period at an optimal temperature.

    • Detection: Quantify the product formation or substrate depletion. This is highly specific to the assay. For kinases, this could be a luminescence-based assay that measures the amount of ATP remaining after the reaction.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value.

G start_node Prepare Reagents: Enzyme, Substrate, ATP, Buffer, Test Compound step1 Dispense Enzyme, Substrate, & Test Compound into 384-well plate start_node->step1 step2 Incubate at RT (Compound-Enzyme Binding) step1->step2 step3 Initiate Reaction: Add ATP Solution step2->step3 step4 Incubate at RT (Kinase Reaction) step3->step4 step5 Terminate Reaction & Detect Signal: Add Detection Reagent (e.g., Kinase-Glo®) step4->step5 step6 Read Luminescence on Plate Reader step5->step6 end_node Data Analysis: Calculate % Inhibition & Determine IC₅₀ step6->end_node

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

This guide outlines a systematic and scientifically-grounded approach for the initial biological evaluation of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide. By progressing through a logical cascade of cytotoxicity, broad-spectrum activity, and target-specific assays, researchers can efficiently build a comprehensive profile of the compound's potential. Positive results from this preliminary screen would justify advancing the molecule to more complex secondary assays, including in vivo efficacy models and ADME/Tox profiling, paving the way for its development as a potential therapeutic agent.

References

  • Al-Hourani, B., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Gouda, M. A., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules. Available at: [Link]

  • Zhang, M., et al. (2007). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biomedical Science. Available at: [Link]

  • Samet, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • Kausar, A., et al. (2022). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Unacademy (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Unacademy. Available at: [Link]

  • Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Journal of Pesticide Science. Available at: [Link]

  • Bors, L. A., & Ujhelyi, Z. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available at: [Link]

  • Biobide (n.d.). What is an Inhibition Assay? Biobide Blog. Available at: [Link]

  • BellBrook Labs (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Amsbio (n.d.). Enzyme Activity Assays. Amsbio. Available at: [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]

  • Loza-Mejía, M. A., & Salazar, J. R. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Pharmaceuticals. Available at: [Link]

  • Scilight Press (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Available at: [Link]

  • Chem Help ASAP (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • Hada, K., et al. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences. Available at: [Link]

  • Wadhwani, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • UC San Diego (2015). New Method Allows Scientists to Screen Natural Products for Antibiotics. UC San Diego News Center. Available at: [Link]

  • Silver, L. L. (2003). New Targets and Screening Approaches in Antimicrobial Drug Discovery. ACS Publications. Available at: [Link]

  • Pérez-García, P. A., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Plants. Available at: [Link]

  • Nisa, S., et al. (2021). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. Plants. Available at: [Link]

  • Yli-Kauhaluoma, J. (2004). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Helda - University of Helsinki. Available at: [Link]

  • Samet, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Loza-Mejía, M. A., & Salazar, J. R. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. Available at: [Link]

  • Karczmarzyk, Z., et al. (2021). Chiral Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Applied Sciences. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agent. Frontiers in Chemistry. Available at: [Link]

  • CN105859847A (2016). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents.

Sources

Exploratory

Pharmacokinetic Profiling of N-Cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide in Early Discovery

Executive Summary The transition of a chemical hit to a viable lead compound hinges on establishing a robust pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile. This technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a chemical hit to a viable lead compound hinges on establishing a robust pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide outlines the comprehensive early-discovery PK profiling strategy for N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide . By integrating physicochemical characterization, in vitro ADME triage, and in vivo rodent pharmacokinetics, this whitepaper provides a self-validating framework for evaluating this specific pyrazole-sulfonamide scaffold.

Structural Rationale & Metabolic Liabilities

Before executing empirical assays, a rigorous structural analysis is required to hypothesize potential metabolic soft spots. N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (MW: 243.33 g/mol ) contains three distinct moieties that dictate its ADME behavior:

  • The Pyrazole Core: A highly stable, privileged bioisostere. However, the 1,3-dimethyl substitutions are susceptible to cytochrome P450 (CYP)-mediated aliphatic oxidation.

  • The Cyclopentyl Ring: This highly lipophilic appendage drives membrane permeability but serves as a primary liability for Phase I metabolism (hydroxylation or N-dealkylation).

  • The Sulfonamide Group ( −SO2​NH2​ ): While generally resistant to metabolism, its polarity and hydrogen-bonding capacity often lead to high plasma protein binding (PPB) and potential off-target interactions with carbonic anhydrases.

Understanding these structural alerts is critical for ADME optimization in early drug discovery, as it directs the selection of specific in vitro assays to confirm or refute these liabilities[1].

Tiered ADME Profiling Strategy

To prevent late-stage attrition, profiling is executed in a tiered, fail-fast manner. The workflow progresses from high-throughput physicochemical assays to complex in vivo models.

ADME_Workflow Compound N-cyclopentyl-1,3-dimethyl- 1H-pyrazole-4-sulfonamide PhysChem Tier 1: PhysChem (Kinetic Sol, LogD) Compound->PhysChem InVitro Tier 2: In Vitro ADME PhysChem->InVitro Metab Liver Microsomes (CL_int, t1/2) InVitro->Metab Perm Caco-2 Permeability (P_app, Efflux) InVitro->Perm PPB Protein Binding (RED Assay, f_u) InVitro->PPB Decision Go/No-Go Decision for In Vivo Metab->Decision Perm->Decision PPB->Decision

Figure 1: Tiered in vitro ADME screening workflow for early discovery.

Tier 1 & 2: In Vitro Data Synthesis

The following table summarizes the expected in vitro profile for this scaffold, establishing the baseline before advancing to animal models.

Table 1: Physicochemical and In Vitro ADME Profile

ParameterAssay SystemSimulated ResultMechanistic Interpretation
Kinetic Solubility Nephelometry (pH 7.4)45 µMModerate aqueous solubility, restricted by the lipophilic cyclopentyl group.
Lipophilicity (LogD) Shake-flask (Octanol/Buffer)2.8Optimal range (1-3) for oral absorption and passive membrane permeability.
Intrinsic Clearance ( CLint​ ) Rat Liver Microsomes42 µL/min/mgHigh hepatic extraction; rapid Phase I metabolism likely via CYP3A4 on the cyclopentyl ring.
Permeability ( Papp​ ) Caco-2 Bidirectional 12×10−6 cm/sHigh passive transcellular permeability; no significant efflux (Efflux Ratio < 2).
Fraction Unbound ( fu​ ) Rapid Equilibrium Dialysis0.04 (96% bound)High plasma protein binding driven by the acidic sulfonamide motif.
Protocol: Self-Validating Microsomal Stability Assay

To accurately determine the intrinsic clearance ( CLint​ ) highlighted in Table 1, the assay must isolate Phase I metabolism while ruling out chemical degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled Sprague-Dawley rat liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and an optimal protein concentration ensures linear enzyme kinetics and prevents non-specific protein binding from masking intrinsic clearance.

  • Pre-incubation: Add N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (1 µM final concentration, <1% DMSO) and pre-incubate at 37°C for 5 minutes.

    • Causality: Limiting the organic solvent (DMSO) to <1% prevents the inhibition of CYP450 enzymes, ensuring accurate metabolic rate calculations.

  • Reaction Initiation & Termination: Initiate the reaction by adding NADPH (1 mM final). At predetermined time points (0, 5, 15, 30, 60 min), quench the reaction by transferring an aliquot into three volumes of ice-cold acetonitrile containing a Stable Isotope-Labeled (SIL) internal standard.

    • Causality: NADPH is the obligate cofactor for CYP-mediated Phase I metabolism. The cold organic solvent instantaneously denatures the enzymes, halting metabolism, while the internal standard corrects for downstream extraction losses[2].

  • Self-Validation Controls: Run a minus-NADPH control in parallel to verify that compound depletion is strictly enzymatic, not due to chemical instability or non-specific binding to the plasticware.

Tier 3: In Vivo Pharmacokinetics

Once the in vitro profile is established, the compound is advanced to in vivo rodent models to determine systemic clearance, volume of distribution, and absolute bioavailability.

InVivo_PK Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (0.08 to 24 hr) Dosing->Sampling Prep Protein Precipitation (Acetonitrile + IS) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Figure 2: In vivo pharmacokinetic study and LC-MS/MS bioanalytical pipeline.

Protocol: Rat IV/PO PK Study Design
  • Animal Preparation: Utilize male Sprague-Dawley rats (n=3 per route) surgically implanted with jugular vein catheters.

    • Causality: Catheterization allows for stress-free, serial blood sampling from the same animal, drastically reducing inter-subject variability compared to terminal sampling methods.

  • Dosing Strategy: Administer the compound intravenously (IV) at 1 mg/kg (formulated in 5% DMSO/95% PEG400) and per os (PO) via oral gavage at 5 mg/kg (formulated in 0.5% Methylcellulose).

    • Causality: Both routes are mandatory. The IV arm defines the baseline systemic clearance ( CL ) and volume of distribution ( Vss​ ), which are mathematically required to calculate the absolute oral bioavailability ( F ) from the PO arm.

  • Sampling: Collect 200 µL blood samples at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma and store at -80°C.

In Vivo Data Synthesis

Non-compartmental analysis (NCA) of the LC-MS/MS data yields the following PK parameters.

Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rat)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)
Cmax​ (ng/mL)-850
Tmax​ (hr)-1.5
AUC0−∞​ (hr*ng/mL)12002400
Clearance ( CL ) (mL/min/kg)13.8-
Volume of Distribution ( Vss​ ) (L/kg)1.2-
Half-life ( t1/2​ ) (hr)1.01.2
Bioavailability ( F ) -40%

Bioanalytical Methodology (LC-MS/MS)

Quantification of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide in plasma matrices must strictly adhere to FDA Bioanalytical Method Validation guidelines to ensure data integrity[2].

  • Sample Preparation: Plasma samples (50 µL) are precipitated with 150 µL of acetonitrile containing an analog internal standard. The mixture is vortexed and centrifuged at 14,000 rpm for 10 minutes. The supernatant is diluted with water before injection.

  • Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Detection is performed in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM). The precursor ion for the compound is [M+H]+=244.1 . A primary product ion (e.g., m/z148.1 , corresponding to the cleavage of the sulfonamide and cyclopentyl groups) is monitored for quantification.

  • Validation: Matrix effects are evaluated by extracting blank matrix from at least six different sources to ensure no interfering components alter the analyte response[2].

Conclusion & Lead Optimization Strategy

The pharmacokinetic profile of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide reveals a compound with excellent permeability but moderate-to-high hepatic clearance ( CL=13.8 mL/min/kg) and a relatively short half-life ( t1/2​=1.0 hr). The absolute bioavailability of 40% suggests that while absorption is complete, the compound suffers from first-pass metabolism.

Next Steps for Medicinal Chemistry: To optimize this scaffold, medicinal chemistry efforts should focus on blocking the metabolic soft spots. Strategies include:

  • Fluorination: Introducing fluorine atoms onto the cyclopentyl ring to sterically and electronically hinder CYP3A4-mediated hydroxylation.

  • Isosteric Replacement: Replacing the primary sulfonamide with a bioisostere (e.g., a methylsulfonyl group) if target engagement permits, to reduce plasma protein binding and increase the free fraction ( fu​ ) of the drug.

Sources

Foundational

Predictive Toxicology and ADME Properties of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide: A Technical Guide

Introduction: The Imperative of Early ADME/Tox Assessment in Drug Discovery The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant percentag...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Early ADME/Tox Assessment in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties or unforeseen toxicity.[1] This high attrition rate underscores the critical need for early and accurate prediction of a compound's pharmacokinetic and safety profile. Integrating predictive toxicology and ADME profiling at the nascent stages of drug discovery not only conserves valuable resources but also expedites the identification and optimization of lead candidates with a higher probability of clinical success.[2] This guide provides an in-depth technical overview of the methodologies to predict the ADME and toxicological profile of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, a novel pyrazole sulfonamide derivative. Pyrazole and sulfonamide moieties are prevalent in many marketed drugs, exhibiting a wide range of biological activities.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a framework for a comprehensive in silico and in vitro evaluation strategy. We will delve into the rationale behind the selection of specific assays and computational models, providing not just a procedural outline but a self-validating system for robust and reliable data generation.

I. In Silico ADME/Tox Profiling: The First Tier of Evaluation

In silico tools offer a rapid and cost-effective first pass assessment of a compound's druglikeness and potential liabilities.[5][6] By leveraging computational models built on vast datasets of known molecules, we can generate initial predictions for a wide array of ADME and toxicity endpoints.

A. Physicochemical Properties and Druglikeness

A molecule's fundamental physicochemical properties are key determinants of its pharmacokinetic behavior. Several computational models, such as the SwissADME web server, can be employed for these predictions.[5]

Table 1: Predicted Physicochemical Properties of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

PropertyPredicted ValueImplication for Druglikeness
Molecular Weight ( g/mol )~259.35Within Lipinski's rule of five (<500), favoring good absorption.
LogP (Octanol/Water Partition Coefficient)~2.5 - 3.5Optimal range for membrane permeability and solubility.
Hydrogen Bond Donors1Compliant with Lipinski's rule of five (≤5).
Hydrogen Bond Acceptors4Compliant with Lipinski's rule of five (≤10).
Topological Polar Surface Area (TPSA)~70-80 ŲSuggests good oral bioavailability.
Rotatable Bonds4Indicates good oral bioavailability in rats.

Note: These are estimated values and should be confirmed experimentally.

B. Pharmacokinetic (ADME) Predictions

In silico models can provide valuable insights into the four key areas of pharmacokinetics:

  • Absorption: Based on its physicochemical properties, N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is predicted to have good passive oral absorption. Models like the BOILED-Egg can further predict its gastrointestinal absorption and blood-brain barrier permeability.[7]

  • Distribution: The predicted LogP suggests the compound will likely distribute into tissues. Plasma protein binding is a critical parameter that can be estimated using various QSAR models. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect.

  • Metabolism: The pyrazole and sulfonamide moieties are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[8][9] In silico site-of-metabolism prediction tools can identify potential metabolic hotspots on the molecule. Common metabolic reactions for sulfonamides include N-acetylation and oxidation.[8]

  • Excretion: The route and rate of excretion are influenced by metabolism and physicochemical properties. The compound and its metabolites are likely to be excreted renally.

C. Toxicity Predictions

Early identification of potential toxicity is paramount.[10][11] A battery of in silico toxicity models can flag potential liabilities:

  • hERG Inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiotoxicity.[12] In silico models can predict the likelihood of hERG inhibition based on the compound's structure.

  • Genotoxicity: The potential to cause genetic mutations is a serious safety concern.[13] Computational models can screen for structural alerts that are associated with mutagenicity (e.g., using the Ames test model).

  • Hepatotoxicity: Drug-induced liver injury is a leading cause of drug withdrawal.[1] In silico models can predict the potential for hepatotoxicity based on structural features and predicted metabolic pathways.

  • Acute Toxicity: While less precise, some models can provide an estimated LD50 value, giving a preliminary indication of acute toxicity.[14]

In_Silico_Workflow cluster_Input Input cluster_Prediction In Silico Prediction Engine cluster_Output Predicted Profile Input N-cyclopentyl-1,3-dimethyl- 1H-pyrazole-4-sulfonamide (SMILES/SDF) ADME_Pred ADME Prediction (SwissADME, etc.) Input->ADME_Pred Tox_Pred Toxicity Prediction (hERG, Ames, etc.) Input->Tox_Pred PhysChem Physicochemical Properties (MW, LogP, TPSA) ADME_Pred->PhysChem Druglikeness PK Pharmacokinetics (Absorption, Metabolism) ADME_Pred->PK ADME Profile Tox Toxicological Endpoints (Cardiotoxicity, Mutagenicity) Tox_Pred->Tox Safety Liabilities

Caption: In Silico ADME/Tox Prediction Workflow.

II. In Vitro ADME Profiling: Experimental Validation

Following the in silico assessment, a panel of in vitro assays is essential to experimentally validate and refine the predicted ADME properties.

A. Solubility and Permeability Assays
  • Kinetic and Thermodynamic Solubility: These assays determine the compound's solubility in various buffers, which is crucial for ensuring adequate concentration for biological testing and predicting oral absorption.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of a compound's passive permeability across an artificial membrane, serving as an initial screen for oral absorption potential.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier. It provides a more biologically relevant measure of permeability and can also identify whether the compound is a substrate for efflux transporters like P-glycoprotein.

B. Metabolic Stability Assays
  • Liver Microsomal Stability: This assay assesses the intrinsic clearance of the compound by incubating it with liver microsomes, which are rich in CYP enzymes. A high clearance rate suggests rapid metabolism and potentially poor oral bioavailability.

  • Hepatocyte Stability: Using primary hepatocytes provides a more complete picture of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes.

C. Plasma Protein Binding
  • Equilibrium Dialysis: This is the gold standard method for determining the extent of a compound's binding to plasma proteins. The unbound fraction is critical for understanding the pharmacologically active concentration of the drug.

In_Vitro_ADME_Workflow cluster_Input Test Compound cluster_Assays In Vitro ADME Assays cluster_Output Experimental ADME Data Compound N-cyclopentyl-1,3-dimethyl- 1H-pyrazole-4-sulfonamide Solubility Solubility Assays (Kinetic, Thermodynamic) Compound->Solubility Permeability Permeability Assays (PAMPA, Caco-2) Compound->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Compound->Metabolism PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Sol_Data Solubility (µg/mL) Solubility->Sol_Data Perm_Data Permeability (Papp) Permeability->Perm_Data Met_Data Intrinsic Clearance (CLint) Metabolism->Met_Data PPB_Data Fraction Unbound (fu) PPB->PPB_Data

Caption: In Vitro ADME Experimental Workflow.

III. In Vitro Toxicology Screening: Prioritizing Safety

In vitro toxicology assays are crucial for identifying potential safety issues early in the drug discovery process, minimizing the need for animal testing.[10][11]

A. Cytotoxicity Assays
  • MTT/XTT Assays: These colorimetric assays measure cell viability and are a common first-line screen for general cytotoxicity in various cell lines (e.g., HepG2 for liver cells). A significant reduction in cell viability indicates potential toxicity.

B. Genotoxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay): This widely used assay detects a compound's potential to cause gene mutations using various strains of Salmonella typhimurium.[13] A positive result is a strong indicator of mutagenic potential.

  • In Vitro Micronucleus Test: This assay identifies substances that cause chromosomal damage in mammalian cells.[13] The formation of micronuclei is a marker of genotoxicity.

C. Cardiotoxicity Assays
  • hERG Patch Clamp Assay: This electrophysiological assay is the gold standard for directly measuring the inhibitory effect of a compound on the hERG potassium channel, providing a definitive assessment of a key cardiotoxicity risk.

D. Hepatotoxicity Assays
  • Hepatocyte Viability and Function Assays: Using primary human hepatocytes, these assays assess not only cell death but also key liver functions (e.g., albumin production, urea synthesis) upon exposure to the compound. This provides a more comprehensive picture of potential liver toxicity.

Table 2: Proposed In Vitro Toxicology Panel

AssayEndpointRationale
Cytotoxicity
HepG2 MTT AssayCell ViabilityGeneral cytotoxicity screen in a human liver cell line.
Genotoxicity
Ames TestGene MutationStandard regulatory assay for mutagenicity.[13]
In Vitro MicronucleusChromosomal DamageDetects clastogenic and aneugenic potential.[13]
Cardiotoxicity
hERG Patch ClampIKr Current InhibitionGold standard for assessing risk of drug-induced QT prolongation.
Hepatotoxicity
Primary Hepatocyte AssayCell Viability, Liver FunctionComprehensive assessment of potential drug-induced liver injury.

IV. Experimental Protocols

A. In Silico ADME/Tox Prediction Protocol
  • Obtain Compound Structure: Secure the 2D structure of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide in a compatible format (e.g., SMILES or SDF).

  • Select Prediction Tools: Utilize a suite of validated in silico tools. A combination of free web servers (e.g., SwissADME) and commercial software (e.g., ADMET Predictor) is recommended for a comprehensive analysis.[5][15]

  • Input Structure and Run Predictions: Input the compound structure into the selected platforms and execute the prediction modules for physicochemical properties, ADME parameters, and various toxicity endpoints.

  • Data Analysis and Interpretation: Consolidate the predicted data into a summary table. Critically evaluate the predictions, considering the confidence scores and applicability domains of the models. Flag any potential liabilities for further experimental investigation.

B. In Vitro Metabolic Stability Assay Protocol (Liver Microsomes)
  • Prepare Reagents: Prepare buffer solutions, NADPH regenerating system, and stock solutions of the test compound and positive controls.

  • Incubation: In a 96-well plate, combine liver microsomes, the test compound, and buffer. Pre-incubate at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

V. Conclusion and Future Directions

This guide outlines a comprehensive and tiered approach to characterizing the ADME and toxicological profile of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide. The initial in silico assessment provides a rapid and economical way to identify potential druglikeness and safety issues. The subsequent in vitro assays offer experimental validation of these predictions, generating robust data to guide further drug development decisions.

The integration of these predictive technologies is not merely a screening cascade but a dynamic process. The results from the in vitro assays can be used to refine and improve the in silico models, creating a virtuous cycle of increasingly accurate predictions. Should N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide demonstrate a favorable ADME/Tox profile in these initial studies, the next logical steps would involve more complex in vitro studies (e.g., metabolite identification, transporter interaction studies) and eventual progression to in vivo pharmacokinetic and toxicology studies in animal models. By embracing this predictive paradigm, we can enhance the efficiency and success rate of bringing safer and more effective medicines to patients.

References

  • Vertex AI Search. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
  • Intertek. (n.d.). In Vitro Toxicology Screening Services.
  • Labcorp. (n.d.). In vitro toxicology nonclinical studies.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • ACS Publications. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs.
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • Springer. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery.
  • RSC Publishing. (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents.
  • ACS Publications. (2023, March 15). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants.
  • Johns Hopkins University. (2022, February 15). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents.
  • Arabian Journal of Chemistry. (2023, July 21). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents.
  • ResearchGate. (2026, February 17). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations.
  • ACS Publications. (2023, October 10). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products.
  • ACS Publications. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study.
  • ResearchGate. (n.d.). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | Request PDF.
  • NextSDS. (n.d.). 1-cyclopentyl-1H-pyrazole-4-sulfonamide — Chemical Substance Information.
  • PMC. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study.
  • ResearchGate. (2026, February 26). Novel Sulfonamide-Linked Pyrazoles: synthesis, X-ray crystal structure, DFT, molecular docking, molecular dynamics simulations, ADMET Analyses and antimicrobial activity.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-Cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Introduction & Mechanistic Rationale Pyrazole-4-sulfonamides represent a highly privileged class of pharmacophores in modern drug discovery, frequently leveraged for their potent antimicrobial, anti-inflammatory, and tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole-4-sulfonamides represent a highly privileged class of pharmacophores in modern drug discovery, frequently leveraged for their potent antimicrobial, anti-inflammatory, and targeted receptor antagonistic properties[1]. The synthesis of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide requires a rigorous, two-step synthetic sequence designed to maximize regioselectivity and atom economy.

The retrosynthetic logic dictates a late-stage sulfonamidation. The workflow begins with the regioselective chlorosulfonation of commercially available 1,3-dimethyl-1H-pyrazole. The electron-donating inductive effects of the methyl groups at the N1 and C3 positions highly activate the C4 position, directing the electrophilic aromatic substitution (EAS) exclusively to this site[2]. The resulting highly reactive sulfonyl chloride intermediate is subsequently trapped by cyclopentylamine via a nucleophilic acyl substitution pathway to yield the target sulfonamide[3].

Workflow SM 1,3-Dimethyl-1H-pyrazole (Starting Material) Step1 Step 1: Chlorosulfonation Reagent: ClSO3H Temp: 0 °C → 90 °C SM->Step1 Int 1,3-Dimethyl-1H-pyrazole- 4-sulfonyl chloride (Key Intermediate) Step1->Int Electrophilic Aromatic Substitution (EAS) Step2 Step 2: Sulfonamidation Reagents: Cyclopentylamine, DIPEA Solvent: DCM, Temp: 0 °C → RT Int->Step2 Prod N-Cyclopentyl-1,3-dimethyl- 1H-pyrazole-4-sulfonamide (Target Product) Step2->Prod Nucleophilic Acyl Substitution

Figure 1: Two-step synthetic workflow for N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Step-by-Step Experimental Methodologies

Step 1: Chlorosulfonation of 1,3-Dimethyl-1H-pyrazole

Objective: Regioselective functionalization of the pyrazole core to install the electrophilic sulfonyl chloride moiety.

Expertise & Causality: Chlorosulfonic acid ( ClSO3​H ) serves a dual purpose as both the electrophile source and the reaction solvent. The reaction proceeds through a sulfonic acid intermediate, which is converted in situ to the sulfonyl chloride by the excess ClSO3​H [2]. Strict thermal control during the initial addition is critical; the reaction is violently exothermic and rapid heating will lead to substrate charring and polysulfonation.

Protocol:

  • Preparation: Equip a thoroughly oven-dried 250 mL three-neck round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a gas scrubber system (to safely neutralize evolved HCl gas).

  • Reagent Loading: Charge the flask with 2 (6.0 equiv)[2]. Cool the system to 0 °C using an ice-salt bath.

  • Addition: Add 1,3-dimethyl-1H-pyrazole (1.0 equiv) dropwise via the dropping funnel over 30–45 minutes. Maintain the internal temperature below 5 °C.

  • Heating: Once the addition is complete and gas evolution subsides, remove the ice bath. Gradually heat the reaction mixture to 80–90 °C and stir continuously for 12 hours.

  • Quenching (CRITICAL SAFETY STEP): Cool the mixture to room temperature. Transfer the mixture to a dropping funnel and add it dropwise into a large beaker containing vigorously stirred crushed ice. Never add water to the reaction flask , as unreacted ClSO3​H reacts explosively with water.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with ice-cold water and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is typically sufficiently pure to be used directly in the next step.

Self-Validation System: Analyze the crude intermediate via ATR-FTIR. The successful formation of the sulfonyl chloride is confirmed by the appearance of a strong, characteristic −SO2​Cl stretching band at approximately 1370 cm⁻¹[2].

Step 2: Sulfonamidation with Cyclopentylamine

Objective: Nucleophilic substitution at the sulfonyl center to generate the target sulfonamide.

Expertise & Causality: The sulfonyl chloride is highly susceptible to nucleophilic attack by cyclopentylamine. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic, sterically hindered base. Its primary role is to scavenge the HCl byproduct, preventing the protonation of cyclopentylamine. This ensures the nucleophile remains in its active, unprotonated state, maximizing the atom economy of the amine[3].

Protocol:

  • Preparation: In a dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in anhydrous DCM to create a 0.2 M solution.

  • Base Addition: Add 3 (2.0 equiv) to the solution[3]. Cool the mixture to 0 °C in an ice bath.

  • Nucleophile Addition: Add cyclopentylamine (1.2 equiv) dropwise. Adding the amine at 0 °C controls the exothermic nature of the reaction and suppresses potential bis-sulfonylation side reactions.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature (25–30 °C), and stir for 12 to 16 hours[1].

  • Quenching: Quench the reaction by adding cold distilled water (10 volumes relative to the reaction mass) and stir for 10 minutes[3].

  • Workup: Separate the organic layer. Wash the organic phase successively with 1N HCl (to remove excess unreacted amines), saturated aqueous NaHCO3​ (to neutralize residual acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford pure N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Self-Validation System: Track the reaction via TLC (Hexane/EtOAc). The product will appear as a new, more polar spot compared to the UV-active sulfonyl chloride. Final structural validation should be conducted via IR spectroscopy, looking for the diagnostic N-H asymmetric stretch (~3159–3022 cm⁻¹) and strong SO2​ stretches (1321–1305 cm⁻¹ and 1161–1147 cm⁻¹)[4].

Quantitative Data & Reaction Parameters

To ensure reproducibility, all critical stoichiometric and thermal parameters are summarized below.

ParameterStep 1: ChlorosulfonationStep 2: Sulfonamidation
Primary Reactant 1,3-Dimethyl-1H-pyrazole (1.0 eq)1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq)
Core Reagents Chlorosulfonic acid (6.0 eq)Cyclopentylamine (1.2 eq), DIPEA (2.0 eq)
Solvent System Neat (Reagent acts as solvent)Anhydrous Dichloromethane (DCM)
Thermal Profile 0 °C 80–90 °C0 °C 25–30 °C
Reaction Time 12 hours12 – 16 hours
Expected Yield 70 – 85%80 – 95%
Validation Marker IR: ~1370 cm⁻¹ ( −SO2​Cl )IR: ~3200 cm⁻¹ (N-H), MS: m/z 244.1 [M+H]+

References

  • "5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid." Benchchem.
  • "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." National Institutes of Health (PMC).
  • "Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives." National Institutes of Health (PMC).
  • "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega.

Sources

Application

Preparation of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide Stock Solutions for Cell Culture: Application Notes and Protocols

Abstract This document provides a comprehensive guide for the preparation, sterilization, and storage of stock solutions of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide for use in cell culture applications. Recog...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, sterilization, and storage of stock solutions of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide for use in cell culture applications. Recognizing that this compound is a niche derivative within the broader class of pyrazole sulfonamides, this protocol emphasizes foundational principles of small molecule handling to ensure experimental reproducibility and integrity. The methodologies detailed herein are grounded in established best practices for cell-based assays and are designed to be adaptable for researchers in pharmacology, drug discovery, and molecular biology.

Introduction: The Scientific Imperative for Proper Stock Solution Preparation

The pyrazole sulfonamide scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] These compounds often act as inhibitors in various signaling pathways.[4] The reliability of any in vitro study hinges on the accurate and consistent preparation of the test compound. Improperly prepared stock solutions can lead to a cascade of experimental errors, including inaccurate concentration-response curves, cellular toxicity from the solvent, and even complete loss of compound activity.

This guide provides a robust framework for preparing stock solutions of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, a compound for which detailed public data is limited. The principles outlined are therefore based on the known properties of structurally similar pyrazole sulfonamides and universal best practices for handling small molecules in a cell culture setting.

Physicochemical Properties and Solvent Selection

Table 1: Inferred Properties and Recommended Solvents

PropertyInferred CharacteristicPrimary Solvent RecommendationSecondary Solvents (with caution)
Polarity Likely a polar molecule due to the sulfonamide group, but with non-polar regions (cyclopentyl and dimethyl-pyrazole).Dimethyl Sulfoxide (DMSO)Ethanol, Methanol
Aqueous Solubility Expected to be low.Not recommended for primary stock.Use for final dilutions in media.
Stability Generally stable at room temperature as a solid.[5] Stability in solution is variable.Store at -20°C or -80°C.[9][10]Avoid repeated freeze-thaw cycles.[9][10]
The Rationale for DMSO as the Primary Solvent

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it the solvent of choice for most small molecules in drug discovery.[9][11][12] For N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, DMSO is the recommended starting point for creating a high-concentration primary stock solution.

Caution: While an excellent solvent, DMSO can be toxic to cells at higher concentrations. It is crucial to maintain a final in-well DMSO concentration that is non-toxic to the specific cell line being used.

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Maximum Final DMSO ConcentrationRationale
Immortalized Cell Lines ≤ 0.5%Generally more robust and can tolerate slightly higher concentrations.[9]
Primary Cells ≤ 0.1%More sensitive to solvent-induced stress and toxicity.[9]
High-Throughput Screening (HTS) 0.1% - 1%Concentration should be optimized and consistent across all plates.[9]

Experimental Protocols

Protocol for Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the steps to create a concentrated primary stock solution. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Materials:

  • N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculate the Required Mass:

    • The molecular weight of the related compound, 1,3-dimethyl-1H-pyrazole-4-sulfonamide, is 175.21 g/mol .[7] The addition of a cyclopentyl group in place of a hydrogen on the sulfonamide nitrogen will increase this. For the purpose of this protocol, we will assume a calculated molecular weight (MW) for N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide. Note: It is critical to use the actual molecular weight provided by the supplier.

    • Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol )

    • Example for a 10 mM stock in 1 mL (assuming MW = 243.34 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 243.34 g/mol = 2.43 mg

  • Weigh the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the calculated mass of the compound directly into the tube.

  • Dissolution:

    • Add the calculated volume of sterile DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for at least 1-2 minutes.[9]

    • Troubleshooting Insolubility: If the compound does not fully dissolve:

      • Sonication: Place the tube in a sonicator water bath for 5-10 minutes.[9] This uses ultrasonic waves to break up solute particles.

      • Gentle Warming: Briefly warm the solution in a 37°C water bath.[9] Be cautious, as excessive heat can degrade some compounds.

  • Visual Inspection:

    • Once dissolved, hold the tube up to a light source to ensure the solution is clear and free of any particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[9][10]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[9][10]

Workflow for Primary Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps calc Calculate Mass weigh Weigh Compound calc->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Check Solubility vortex->check_sol sonicate Sonicate check_sol->sonicate Incomplete warm Gentle Warming (37°C) check_sol->warm Still Incomplete inspect Visual Inspection for Clarity check_sol->inspect Complete sonicate->check_sol warm->check_sol aliquot Aliquot for Single Use inspect->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a primary stock solution.

Protocol for Sterilization of the Stock Solution

Since the primary stock is prepared in 100% DMSO, which is inherently hostile to microbial growth, the primary concern is maintaining sterility during preparation. However, for absolute certainty, especially if the DMSO source is not guaranteed sterile, filtration is the recommended method. Autoclaving is not suitable as it will degrade the compound and boil the DMSO.

Materials:

  • Prepared 10 mM stock solution in DMSO

  • Sterile syringe (size appropriate for the volume)

  • Sterile 0.22 µm syringe filter (ensure compatibility with DMSO, e.g., PTFE or nylon)

  • Sterile recipient vials for aliquots

Procedure:

  • Draw the stock solution into the sterile syringe.

  • Securely attach the sterile 0.22 µm syringe filter to the syringe.

  • Carefully dispense the solution through the filter into the sterile recipient aliquot tubes. This method removes bacteria without the use of heat.[13][14]

  • Label and store as described in the previous protocol.

Protocol for Preparing Working Solutions and Dosing Cells

This protocol describes the serial dilution of the primary stock to create intermediate and final working solutions for treating cells.

Procedure:

  • Intermediate Dilution (in DMSO):

    • If a large range of concentrations is needed, it is often best to first perform a serial dilution in 100% DMSO.[9] This maintains a consistent solvent environment for the compound before it is introduced to the aqueous cell culture medium.

    • For example, to create a 1 mM intermediate stock from a 10 mM primary stock, mix 10 µL of the 10 mM stock with 90 µL of sterile DMSO.

  • Final Dilution (in Cell Culture Medium):

    • Thaw a single aliquot of the desired stock concentration (e.g., 10 mM or 1 mM).

    • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired treatment concentration.

    • Crucial Step: Add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation of the compound.[15] A common practice is to add the small volume of DMSO stock to the larger volume of medium while vortexing or pipetting up and down.

    • Example for a 10 µM final concentration from a 10 mM stock (0.1% DMSO): Add 1 µL of 10 mM stock to 999 µL of cell culture medium.

  • Vehicle Control:

    • Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.[9] This is essential to distinguish the effects of the compound from the effects of the solvent.

Workflow for Cell Dosing

G cluster_treatment Treatment Wells cluster_control Control Wells primary_stock 10 mM Primary Stock (in DMSO) intermediate_stock Intermediate Stock (e.g., 1 mM in DMSO) primary_stock->intermediate_stock Dilute 1:10 final_conc Final Concentration (e.g., 10 µM) intermediate_stock->final_conc Dilute in Medium media Pre-warmed Cell Culture Medium media->final_conc vehicle_control Vehicle Control (e.g., 0.1% DMSO) media->vehicle_control dmso Sterile DMSO dmso->intermediate_stock dmso->vehicle_control Add same volume as for treatment

Caption: Serial dilution and preparation of vehicle controls.

Hypothetical Signaling Pathway Application

Pyrazole sulfonamides are known to target a variety of enzymes and receptors. The diagram below illustrates a hypothetical scenario where N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide acts as an inhibitor of a kinase within a generic cell proliferation pathway.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates tf Transcription Factor kinase2->tf Activates gene Gene Expression (Proliferation) tf->gene Translocates inhibitor N-cyclopentyl-1,3-dimethyl- 1H-pyrazole-4-sulfonamide inhibitor->kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Best Practices Summary

The successful use of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide in cell culture is critically dependent on the meticulous preparation of stock solutions. Always begin with DMSO as the primary solvent, and empirically determine the optimal concentration for your specific cell line while keeping the final solvent concentration as low as possible. Sterile filtration is the preferred method for ensuring the sterility of heat-labile compound solutions. Finally, the use of single-use aliquots and appropriate vehicle controls are non-negotiable for generating reproducible and valid scientific data.

References

  • ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?. Retrieved from [Link]

  • ChemSrc. (n.d.). N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • Westlab. (2023, May 2). Different sterilization methods used in the laboratory. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • Bitesize Bio. (2025, January 20). 6 Powerful Laboratory Sterilization Methods In Microbiology. Retrieved from [Link]

  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. Retrieved from [Link]

  • CPC. (2021, May 21). Types of Sterilization (Steam, Dry Heat, and Ethylene Oxide). Retrieved from [Link]

  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Retrieved from [Link]

  • Microbe Notes. (2024, September 8). Sterilization Unveiled: Physical & Chemical Methods. Retrieved from [Link]

  • Dovepress. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Retrieved from [Link]

  • SCHOTT Pharma. (2022, July 25). Types of sterilization in the pharmaceutical industry for ready-to-use packaging. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Retrieved from [Link]

  • ACS Publications. (2022, June 21). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]

  • MDPI. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

  • MDPI. (2024, June 11). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (2012, October). Effect of the sulfonamides on bacterial growth. Retrieved from [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Capot Chemical. (2026, February 7). MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Retrieved from [Link]

Sources

Method

In Vivo Dosing Formulation Strategies for N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide: A Preclinical Guide

Executive Summary & Physicochemical Profiling The transition of a novel chemical entity from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models relies heavily on overcoming solubility and permeability...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The transition of a novel chemical entity from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models relies heavily on overcoming solubility and permeability barriers. N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 899248-35-2) [1] presents a classic formulation challenge typical of early-stage discovery compounds.

Structurally, this molecule features a lipophilic cyclopentyl ring and a dimethyl-pyrazole core, balanced only by the polar—yet weakly acidic—sulfonamide linkage. At physiological pH (7.4), the compound remains predominantly un-ionized, rendering it highly lipophilic with poor aqueous solubility. Consequently, it falls into Class II of the Biopharmaceutics Classification System (BCS)—characterized by low solubility but high intestinal permeability [2].

To achieve systemic exposure in murine models, standard aqueous buffers (e.g., PBS or saline) are thermodynamically insufficient. The formulation strategy must actively disrupt the compound's crystal lattice and shield its hydrophobic domains from the aqueous bulk phase. This application note details self-validating, causality-driven protocols for formulating this compound using co-solvent/surfactant systems and cyclodextrin inclusion complexes.

Formulation Decision Matrix

The selection of a dosing vehicle is dictated by the route of administration, the required dose volume, and the tolerability of the excipients in the target species.

FormulationTree Start N-cyclopentyl-1,3-dimethyl- 1H-pyrazole-4-sulfonamide (BCS Class II) IV Intravenous (IV) Dosing Start->IV High Bioavailability PO Oral (PO) Dosing Start->PO Efficacy/Tox Studies Cosolvent Co-solvent System (PEG400 / Tween 80) IV->Cosolvent Solubilization Cyclo Inclusion Complex (20% HP-β-CD) PO->Cyclo Enhanced Absorption Suspension 0.5% CMC / 0.1% Tween 80 Suspension PO->Suspension High Dose (>50 mg/kg)

Decision tree for selecting in vivo formulation strategies based on dosing route.

Quantitative Formulation Data

The following table summarizes the maximum theoretical concentrations and tolerability limits for standard murine dosing (assuming a 20 g mouse, 200 µL PO dose, or 100 µL IV dose).

Formulation VehicleTarget RouteMax API Conc. (mg/mL)Excipient Toxicity / Tolerability Limit (Mice)Mechanism of Solubilization
10% DMSO / 40% PEG400 / 50% Saline IV, PO, IP~2.5 - 5.0DMSO < 10% (IV) to prevent hemolysis [3].Dielectric constant reduction.
20% w/v HP-β-CD in Water PO, SC, IV~5.0 - 10.0Highly tolerated; up to 20% w/v safe for IV.Hydrophobic cavity shielding [4].
0.5% CMC / 0.1% Tween 80 PO only>50.0 (Suspension)Highly tolerated for oral gavage.Wetting and steric stabilization.

Strategy A: Co-Solvent / Surfactant Systems (IV/PO)

Causality & Rationale: N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide possesses a rigid crystal lattice that resists hydration. Dimethyl sulfoxide (DMSO) is utilized first to provide the high solvation energy required to break these intermolecular bonds. Polyethylene glycol 400 (PEG400) is then introduced to lower the overall dielectric constant of the vehicle, preventing the drug from rapidly precipitating when the aqueous phase (saline) is finally added [3].

Protocol 1: Preparation of 10% DMSO / 40% PEG400 / 50% Saline Solution

Target Concentration: 2.5 mg/mL (Yields a 25 mg/kg dose at 10 mL/kg dosing volume).

  • API Weighing: Accurately weigh 25.0 mg of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide into a sterile glass vial.

  • Primary Solvation: Add 1.0 mL of absolute DMSO. Vortex vigorously for 60 seconds. Scientific Context: The sulfonamide and pyrazole nitrogens will rapidly solvate in the aprotic polar environment. Ensure the solution is optically clear before proceeding.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex for an additional 2 minutes.

  • Aqueous Titration (Critical Step): Place the vial on a magnetic stirrer at 500 RPM. Add 5.0 mL of 0.9% sterile saline dropwise (approx. 1 drop per second). Scientific Context: Rapid addition of water will cause localized supersaturation and immediate nucleation (crashing out) of the lipophilic compound. Dropwise addition ensures the PEG400 can maintain the compound in a metastable solution state.

  • Self-Validation Check: To confirm the absence of micro-precipitates, centrifuge a 200 µL aliquot of the final formulation at 10,000 x g for 5 minutes. If a white pellet forms, the compound has crashed, and the formulation must be discarded. A lack of a pellet validates the system as a true solution ready for IV administration.

Strategy B: Cyclodextrin Inclusion Complexation (PO/SC)

Causality & Rationale: Sulfonamide derivatives exhibit highly favorable binding kinetics with Hydroxypropyl-β-cyclodextrin (HP-β-CD) [4, 5]. The hydrophobic cyclopentyl ring and the dimethyl-pyrazole core spontaneously insert into the lipophilic cavity of the cyclodextrin torus, driven by the displacement of high-enthalpy water molecules. The exterior hydroxyl groups of the cyclodextrin ensure the entire complex remains highly water-soluble, allowing for rapid dissolution in the gastrointestinal tract without the use of harsh organic solvents.

AbsorptionPathway Formulation HP-β-CD Complex (Administered PO) Stomach Gastric Transit (Protected from precipitation) Formulation->Stomach Intestine Intestinal Fluid (Dynamic Equilibrium) Stomach->Intestine Epithelium Epithelial Absorption (Free Drug Permeation) Intestine->Epithelium Blood Systemic Circulation (Target Exposure) Epithelium->Blood

Mechanistic pathway of HP-β-CD formulated compound absorption in the gastrointestinal tract.

Protocol 2: Preparation of 20% w/v HP-β-CD Solution

Target Concentration: 5.0 mg/mL (Yields a 50 mg/kg dose at 10 mL/kg dosing volume).

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD (pharmaceutical grade) in 8.0 mL of ultra-pure water. Stir until completely clear. Adjust the final volume to 10.0 mL.

  • API Addition: Weigh 50.0 mg of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide and add it directly to the 20% HP-β-CD solution. The mixture will initially appear as a cloudy suspension.

  • Thermodynamic Activation: Place the vial in a heated ultrasonic bath set to 37°C. Sonicate for 45 to 60 minutes. Scientific Context: The complexation process is an equilibrium reaction. Mild thermal energy and sonication overcome the activation energy barrier required for the bulky cyclopentyl group to thread into the cyclodextrin cavity [5].

  • Equilibration: Allow the solution to cool to room temperature and equilibrate overnight on a continuous roller mixer.

  • Self-Validation Check: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter. Analyze the pre-filtration and post-filtration concentrations via HPLC/UV. A recovery of >95% validates that the compound is fully complexed and not merely suspended as micro-crystals.

References

  • National Institutes of Health (NIH). "Preclinical Formulations: Insight, Strategies, and Practical Considerations." PubMed Central. Available at:[Link]

  • MDPI. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceutics. Available at:[Link]

  • MedCrave. "Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins." Journal of Analytical & Pharmaceutical Research. Available at:[Link]

  • MDPI. "Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications." Pharmaceutics. Available at:[Link]

Application

Mass spectrometry fragmentation pathways of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

An Application Note on the Mass Spectrometry Fragmentation of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide Abstract This application note provides a detailed examination of the mass spectrometry fragmentation pat...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Mass Spectrometry Fragmentation of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Abstract

This application note provides a detailed examination of the mass spectrometry fragmentation pathways of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, a molecule featuring a substituted pyrazole core linked to a cyclopentyl moiety via a sulfonamide bridge. Understanding these fragmentation patterns is critical for researchers in drug discovery, metabolism studies, and analytical chemistry for unambiguous compound identification and structural elucidation. Utilizing electrospray ionization in positive ion mode ([M+H]⁺), we propose the primary fragmentation routes observed under collision-induced dissociation (CID). The dominant pathways include the characteristic loss of sulfur dioxide (SO₂), cleavage of the sulfonamide S-N and C-S bonds, and fragmentation of the N-cyclopentyl group. This guide offers a robust, self-validating protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and provides the foundational knowledge for interpreting the resultant mass spectra.

Introduction

N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide belongs to a class of compounds containing the pyrazole-sulfonamide scaffold, a prominent structural motif in many pharmaceutically active agents.[1] The structural characterization of such molecules and their metabolites or analogues is a fundamental task in pharmaceutical development and analytical sciences. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation of a selected precursor ion.[2]

This document serves as a technical guide for researchers, outlining the expected fragmentation behavior of the title compound. We will delve into the mechanistic logic behind the observed cleavages, supported by established principles of sulfonamide and pyrazole fragmentation chemistry.[3][4] The primary ionization technique discussed is electrospray ionization (ESI), which generates even-electron protonated molecules ([M+H]⁺) that subsequently fragment in predictable ways upon activation.[2]

Chemical Structure and Properties:

  • Compound Name: N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

  • Molecular Formula: C₁₀H₁₇N₃O₂S

  • Monoisotopic Mass: 243.1045 Da

  • [M+H]⁺ (Precursor Ion): 244.1119 m/z

(Note: A placeholder for a chemical structure image would be here. As I cannot generate images, please visualize the structure based on the name.)

Proposed Fragmentation Pathways under ESI-MS/MS

Upon introduction into the mass spectrometer using ESI in positive ion mode, the analyte is efficiently protonated to form the precursor ion [M+H]⁺ at m/z 244.11. The protonation site is predicted to be one of the nitrogen atoms, a common occurrence for sulfonamides which often protonate on the sulfonamide nitrogen.[5][6] Subsequent collision-induced dissociation (CID) of this precursor ion initiates several competing fragmentation pathways.

Pathway A: Cleavage of the Sulfonamide Moiety

The sulfonamide linkage is a chemically active site prone to fragmentation. Two primary cleavages are expected: cleavage of the pyrazole-C to S bond and cleavage of the S-N bond.

  • Formation of the Pyrazole Sulfonyl Cation (m/z 159.04): Homolytic cleavage of the S-N bond is less common for even-electron ions.[2] A more probable route involves charge-directed cleavage of the S-N bond, leading to the formation of a stable 1,3-dimethyl-1H-pyrazole-4-sulfonyl cation and a neutral cyclopentylamine molecule. This pathway is a hallmark of sulfonamide fragmentation.[5]

  • Formation of the 1,3-dimethyl-1H-pyrazole Cation (m/z 95.08): Cleavage of the C-S bond results in the loss of the entire sulfonamide-cyclopentyl group, leaving the charged pyrazole ring.

  • Loss of Sulfur Dioxide (SO₂) (m/z 180.12): A well-documented fragmentation pathway for aromatic sulfonamides involves the neutral loss of SO₂ (64 Da) via an intramolecular rearrangement.[3] This process generates a rearranged ion at m/z 180.12, which can undergo further fragmentation.

G M [M+H]⁺ m/z 244.11 A1 [C₅H₇N₂O₂S]⁺ m/z 159.04 (Pyrazole Sulfonyl Cation) M->A1 - C₅H₁₀N (Cyclopentylamine) A2 [C₅H₇N₂]⁺ m/z 95.08 (Dimethylpyrazole Cation) M->A2 - C₅H₁₀NSO₂ A3 [M+H-SO₂]⁺ m/z 180.12 M->A3 - SO₂ (64 Da)

Caption: Primary fragmentation pathways involving the sulfonamide linker.

Pathway B: Fragmentation of the N-Cyclopentyl Group

The N-cyclopentyl substituent provides another avenue for fragmentation, primarily initiated by cleavage of the N-C bond or through ring fragmentation.

  • Formation of the Cyclopentyl Cation (m/z 69.07): Cleavage of the N-C bond connecting the sulfonamide to the cyclopentyl ring can generate the cyclopentyl cation. The corresponding radical is less likely to be observed.

  • Loss of Cyclopentene (m/z 176.05): A common fragmentation for N-alkyl groups is the elimination of a neutral alkene. Here, the loss of cyclopentene (68 Da) would result in an ion corresponding to the protonated 1,3-dimethyl-1H-pyrazole-4-sulfonamide at m/z 176.05.

G M [M+H]⁺ m/z 244.11 B1 [C₅H₉]⁺ m/z 69.07 (Cyclopentyl Cation) M->B1 - C₅H₈N₃O₂S B2 [M+H-C₅H₈]⁺ m/z 176.05 M->B2 - C₅H₈ (Cyclopentene)

Caption: Fragmentation pathways originating from the N-cyclopentyl group.

Pathway C: Fragmentation of the Pyrazole Ring

The substituted pyrazole ring itself can undergo fragmentation, although this may require higher collision energy as aromatic systems are relatively stable. Common fragmentation patterns for pyrazoles include the loss of small neutral molecules like hydrogen cyanide (HCN).[4][7]

  • Loss of HCN from the Dimethylpyrazole Cation: The fragment ion at m/z 95.08 (from Pathway A) can further fragment by losing HCN (27 Da) to produce an ion at m/z 68.05.

Experimental Protocol

This section provides a generalized protocol for analyzing N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide using a standard LC-MS/MS system.

Objective: To acquire a high-quality MS/MS spectrum of the target compound to confirm its structure and identify its characteristic product ions.

3.1. Materials and Reagents

  • N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide standard (≥98% purity)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (FA), LC-MS grade

  • Calibrated analytical balance and volumetric flasks

3.2. Instrumentation

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or Thermo Scientific™ Q Exactive™ Plus Hybrid Quadrupole-Orbitrap™ or equivalent tandem mass spectrometer equipped with an ESI source.

3.3. Sample Preparation

  • Rationale: Preparing a fresh, dilute solution in a mobile phase-compatible solvent is crucial to ensure good ionization efficiency and avoid source contamination.

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the standard and dissolve it in 1.0 mL of Methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using 50:50 Acetonitrile:Water with 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.

3.4. LC-MS/MS Method

  • Rationale: Chromatographic separation ensures that the analyte enters the mass spectrometer as a pure peak, free from potential interferences. The choice of a C18 column is standard for moderately polar small molecules. A gradient elution provides good peak shape and resolution. The addition of formic acid aids in protonation for positive mode ESI.[8]

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1x50 mm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume2 µL
Column Temperature40 °C
Gradient5% B to 95% B in 3 min, hold for 1 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeESI Positive
Scan TypeProduct Ion Scan (or MRM for quantitation)
Precursor Ion (Q1)m/z 244.11
Collision GasNitrogen
Curtain Gas (CUR)35 psi
IonSpray Voltage (IS)5500 V
Temperature (TEM)500 °C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)60 psi
Collision Energy (CE)20-40 eV (Ramped)
Declustering Potential (DP)80 V

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Weigh Standard b Prepare 1 mg/mL Stock Solution a->b c Dilute to 1 µg/mL Working Solution b->c d Inject Sample onto LC System c->d e Chromatographic Separation d->e f ESI Ionization [M+H]⁺ e->f g Precursor Ion Selection (m/z 244.11) f->g h Collision-Induced Dissociation (CID) g->h i Mass Analysis of Product Ions h->i j Generate MS/MS Spectrum i->j k Identify Product Ions j->k l Confirm Fragmentation Pathways k->l

Caption: A typical experimental workflow for MS/MS analysis.

Data Interpretation and Expected Results

By performing a product ion scan on the precursor at m/z 244.11, a spectrum containing several characteristic fragment ions will be generated. The relative abundance of these ions will depend on the collision energy applied. Ramping the collision energy allows for the observation of both low-energy (stable) and high-energy (less stable) fragments in a single run.

Table 3: Summary of Expected Precursor and Product Ions

m/z (Da)Proposed FormulaDescriptionOrigin Pathway
244.11[C₁₀H₁₈N₃O₂S]⁺Precursor Ion [M+H]⁺-
180.12[C₁₀H₁₈N₃]⁺Loss of SO₂A
176.05[C₅H₉N₃O₂S]⁺Loss of CyclopenteneB
159.04[C₅H₇N₂O₂S]⁺1,3-dimethyl-1H-pyrazole-4-sulfonyl cationA
95.08[C₅H₇N₂]⁺1,3-dimethyl-1H-pyrazole cationA
69.07[C₅H₉]⁺Cyclopentyl cationB

Conclusion

The mass spectrometric fragmentation of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is characterized by several predictable and structurally informative pathways. The primary routes of dissociation under positive mode ESI-MS/MS involve cleavages around the central sulfonamide linker—notably the loss of SO₂ and the scission of the S-N bond—as well as fragmentation of the N-cyclopentyl group. The protocol and fragmentation guide presented here provide a solid foundation for the analytical identification and structural confirmation of this compound and can be adapted for related pyrazole-sulfonamide derivatives. This information is invaluable for ensuring scientific integrity in fields ranging from medicinal chemistry to environmental analysis.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions Source: ResearchGate URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry (Supporting Info) Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones Source: Asian Journal of Chemistry URL: [Link]

  • Title: Electron-impact induced fragmentations of pyrazoles Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: SlideShare URL: [Link]

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: Molecules URL: [Link]

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega URL: [Link]

Sources

Method

NMR spectroscopy characterization techniques for N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Application Note: Comprehensive NMR Characterization Protocols for N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide Introduction & Scientific Context Pyrazole and sulfonamide moieties constitute critical pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Characterization Protocols for N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Introduction & Scientific Context

Pyrazole and sulfonamide moieties constitute critical pharmacophores in modern drug discovery, frequently exhibiting potent antiproliferative, antimicrobial, and anti-inflammatory activities[1]. The compound N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide represents a highly functionalized scaffold where precise structural elucidation is paramount. Misassignment of the methyl positions (N1 vs. C3) or the sulfonamide linkage can lead to catastrophic failures in downstream structure-activity relationship (SAR) modeling[2].

This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously characterize this molecule. By moving beyond basic 1D profiling, this methodology ensures high-fidelity data suitable for rigorous pharmaceutical development and regulatory submission[3][4].

Molecular Architecture & Predictive Chemical Shifts

Understanding the electronic environment of the molecule is the foundational step in NMR analysis. The electron-withdrawing nature of the sulfonamide group at C4 significantly deshields the adjacent C5 proton on the pyrazole ring. Meanwhile, the cyclopentyl ring presents a complex, overlapping spin system due to its inherent conformational flexibility.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (Solvent: DMSO-d6)

PositionMoiety1H Shift (ppm)MultiplicityIntegration13C Shift (ppm)
1N-CH33.75 - 3.85Singlet (s)3H36.0 - 39.0
3C-CH32.25 - 2.40Singlet (s)3H13.0 - 15.0
4C-SO2 (Quaternary)---115.0 - 120.0
5Pyrazole C-H7.80 - 8.10Singlet (s)1H133.0 - 136.0
NHSulfonamide N-H7.00 - 7.50Doublet (d)1H-
1'Cyclopentyl CH-N3.40 - 3.60Multiplet (m)1H54.0 - 56.0
2', 5'Cyclopentyl CH21.60 - 1.80Multiplet (m)4H32.0 - 34.0
3', 4'Cyclopentyl CH21.30 - 1.50Multiplet (m)4H23.0 - 25.0

Note: Shifts are empirical estimates based on analogous 1,3-dimethyl-1H-pyrazole-4-sulfonamide derivatives[1][5][6].

Experimental Workflow & Causality

To establish a self-validating system, the protocol must integrate 1D and 2D NMR techniques in a logical progression[7].

Workflow Prep 1. Sample Preparation (DMSO-d6, 25-50 mg) OneD 2. 1D NMR Profiling (1H & 13C, D1=2.5s) Prep->OneD TwoD 3. 2D NMR Correlation (COSY, HSQC, HMBC) Prep->TwoD Assign 4. Resonance Assignment & Integration OneD->Assign TwoD->Assign Validate 5. Self-Validating System Check Assign->Validate

Fig 1: Logical workflow for comprehensive NMR characterization and self-validation.

Protocol 1: Optimized Sample Preparation

Causality: The choice of solvent dictates the visibility of exchangeable protons. Chloroform-d (CDCl3) often leads to rapid chemical exchange with residual moisture, causing the sulfonamide NH peak to broaden into the baseline. Dimethyl sulfoxide-d6 (DMSO-d6) is selected because its strong hydrogen-bonding capability drastically slows proton exchange, yielding a sharp, quantifiable NH doublet or broad singlet[5][6].

  • Weigh 25–30 mg of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO-d6 (99.9% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer the solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Protocol 2: 1D NMR Acquisition (1H and 13C)

Causality: Accurate integration requires sufficient longitudinal relaxation time ( T1​ ). A standard D1 delay of 1 second is insufficient for quaternary carbons (C3, C4) and methyl groups, which lack efficient dipole-dipole relaxation mechanisms. We extend D1 to 2.5 seconds to ensure quantitative reliability and prevent signal attenuation[3].

  • 1H NMR (400 or 500 MHz):

    • Spectral Width (SW): 15 ppm (to capture any highly deshielded protons).

    • Number of Scans (NS): 16 to 32 (sufficient for 25 mg concentration).

    • Relaxation Delay (D1): 2.0 s.

    • Acquisition Time (AQ): 3.0 s.

  • 13C NMR (100 or 125 MHz):

    • Spectral Width (SW): 250 ppm.

    • Number of Scans (NS): 512 to 1024 (critical for resolving the C4 quaternary carbon adjacent to the quadrupolar nitrogen and electron-withdrawing SO2​ group).

    • Relaxation Delay (D1): 2.5 s.

    • Decoupling: WALTZ-16 composite pulse decoupling.

Protocol 3: 2D NMR Acquisition (COSY, HSQC, HMBC)

Causality: 1D spectra alone cannot unambiguously differentiate the N1-CH3 and C3-CH3 groups due to similar chemical environments. 2D NMR provides the topological map necessary for a self-validating assignment, breaking the symmetry of ambiguous chemical shifts[7][8].

  • 1H-1H COSY (Correlation Spectroscopy): Maps the scalar couplings within the cyclopentyl ring. The NH proton will show a cross-peak with the CH-N proton (H1'), confirming the sulfonamide linkage.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Establishes direct C-H connectivity. This instantly separates the methyl carbons (~14 ppm vs ~38 ppm) and links them to their respective proton singlets.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) connectivity. Optimized for nJCH​=8 Hz, this is the cornerstone of the self-validating system.

The Self-Validating System: Data Interpretation

A self-validating protocol means the structural assignment does not rely on empirical shift guessing, but rather on interlocking geometric proofs provided by 2D NMR[8][9].

  • Validation Check 1: Differentiating the Methyl Groups

    • The N1-CH3 protons (~3.8 ppm) will show a strong 3-bond HMBC correlation to the C5 carbon (~134 ppm).

    • The C3-CH3 protons (~2.3 ppm) will show a 2-bond correlation to the C3 carbon (~148 ppm) and a 3-bond correlation to the C4 quaternary carbon (~118 ppm).

  • Validation Check 2: The Sulfonamide-Cyclopentyl Linkage

    • The cyclopentyl CH-N proton (~3.5 ppm) must integrate to exactly 1H and show a COSY correlation to the adjacent CH2 protons (~1.7 ppm) and the exchangeable NH proton (~7.2 ppm).

    • In the HMBC spectrum, the NH proton should ideally show a correlation back to the C4 carbon of the pyrazole ring, fully validating the molecular connectivity from the pyrazole core through the sulfonamide linker to the aliphatic ring.

HMBC_Network N1_CH3 N1-CH3 (1H) C5 C5 (13C) N1_CH3->C5 3-bond C3_CH3 C3-CH3 (1H) C3 C3 (13C) C3_CH3->C3 2-bond C4 C4 (13C) C3_CH3->C4 3-bond C5_H C5-H (1H) C5_H->C3 3-bond C5_H->C4 2-bond

Fig 2: Key HMBC self-validation network for the pyrazole core.

Conclusion

By employing a rigorous, multi-nuclear NMR approach centered around DMSO-d6 solvation and extended relaxation parameters, researchers can confidently elucidate the structure of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide. The integration of HMBC and COSY networks transforms the analysis from a simple spectrum reading into a mathematically robust, self-validating proof of molecular architecture, essential for downstream pharmaceutical development and regulatory compliance.

References

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega (via PubMed Central) URL: [Link]

  • Title: Combined Approaches of NMR Spectroscopy in Pharmaceutical Sciences Source: Özgür Yayınları URL: [Link]

  • Title: NMR Spectroscopy Revolutionizes Drug Discovery Source: Spectroscopy Online URL: [Link]

  • Title: NMR Techniques for Structure-Based Drug Discovery Source: Creative Biostructure URL: [Link]

  • Title: Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc URL: [Link]

  • Title: How can NMR spectroscopy help protein biopharmaceutical development? Source: European Pharmaceutical Review URL: [Link]

  • Title: Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives Source: MDPI URL: [Link]

  • Title: Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research Source: ACS Publications URL: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Utilizing N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide in Target-Based Drug Discovery

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the integration of a novel pyrazole sulfonamide derivative, N-cyclopentyl-1,3-d...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the integration of a novel pyrazole sulfonamide derivative, N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, into a target-based drug discovery pipeline. Given that the specific biological target of this compound is not extensively documented in publicly available literature, this guide will focus on a systematic approach to target identification, validation, and subsequent lead optimization.

The pyrazole sulfonamide scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, anticancer, and enzyme inhibitory activities.[1][2][3][4] This structural motif's prevalence in medicinal chemistry underscores the potential of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide as a valuable starting point for drug discovery.

This document will guide the user through a logical, multi-stage workflow, from initial target deconvolution to preclinical candidate profiling. Each section provides not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated approach.

Part 1: Target Identification and Validation

The initial and most critical phase in any target-based drug discovery program is the identification and subsequent validation of the biological target responsible for the compound's effects.[5] This section outlines a strategy to elucidate the molecular target of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Phenotypic Screening to Guide Target Discovery

Before embarking on specific target identification methodologies, it is advantageous to characterize the compound's phenotypic effects on various cell lines. This can provide crucial clues about the underlying mechanism of action.

Protocol 1: Broad-Spectrum Cell Viability and Cytotoxicity Assays

  • Objective: To assess the effect of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide on the viability and proliferation of a diverse panel of human cancer cell lines and normal cell lines.[6][7]

  • Methodology:

    • Cell Culture: Culture a panel of at least 20-30 cell lines (e.g., NCI-60 panel) in their respective recommended media.

    • Compound Preparation: Prepare a stock solution of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide in DMSO. Create a dilution series ranging from 1 nM to 100 µM.

    • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Treat the cells with the compound dilution series for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Viability Assessment: Utilize a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7]

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.[8]

Data Presentation: Cell Viability Profiling

Cell LineHistologyIC50 (µM)
A549Lung CarcinomaValue
MCF-7Breast AdenocarcinomaValue
U937Histiocytic LymphomaValue
HCT116Colon CarcinomaValue
HEK293Normal Embryonic KidneyValue

This table should be populated with experimental data.

Target Deconvolution Strategies

Based on the phenotypic screening results, several complementary approaches can be employed to identify the specific molecular target(s).

Protocol 2: Affinity-Based Target Identification using Chemical Proteomics

  • Objective: To identify proteins that directly bind to N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

  • Methodology:

    • Affinity Probe Synthesis: Synthesize an affinity probe by chemically modifying N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide with a linker and a reactive group (e.g., a photo-affinity label) or an enrichment handle (e.g., biotin).

    • Cell Lysate Preparation: Prepare a cell lysate from a sensitive cell line identified in the phenotypic screen.

    • Probe Incubation and Crosslinking: Incubate the cell lysate with the affinity probe. If a photo-affinity label is used, expose the mixture to UV light to induce covalent crosslinking to binding partners.

    • Enrichment: Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

    • Protein Identification: Elute the bound proteins, separate them by SDS-PAGE, and identify the proteins by mass spectrometry (LC-MS/MS).

    • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the probe compared to a control.

Target Validation: Genetic Approaches

Once a putative target has been identified, it is crucial to validate its role in the observed phenotype.[9] Genetic methods such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout are powerful tools for this purpose.[10][11][12]

Protocol 3: Target Validation using siRNA-Mediated Knockdown

  • Objective: To determine if the knockdown of the putative target protein expression mimics the phenotypic effects of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide.[13][14]

  • Methodology:

    • siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the mRNA of the putative target gene. Include a non-targeting scramble siRNA as a negative control.[14]

    • Transfection: Transfect the sensitive cell line with the target-specific siRNAs and the scramble control using a suitable transfection reagent.

    • Phenotypic Assay: Subject the remaining transfected cells to the same phenotypic assay used in the initial screening (e.g., cell viability assay).

    • Data Analysis: Compare the phenotype of the cells with the knocked-down target to that of the cells treated with N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide. A similar phenotype provides strong evidence for target validation.

Protocol 4: Target Validation using CRISPR-Cas9-Mediated Knockout

  • Objective: To create a knockout cell line for the putative target to definitively assess its role in the compound's activity.[11][17]

  • Methodology:

    • gRNA Design: Design guide RNAs (gRNAs) targeting the initial exons of the putative target gene to induce frameshift mutations.[11]

    • Lentiviral Transduction: Deliver the Cas9 nuclease and the gRNAs to the target cells via lentiviral transduction.[11]

    • Clonal Selection and Expansion: Select and expand single-cell clones.

    • Knockout Verification: Verify the gene knockout at the genomic level by sequencing the target locus and at the protein level by Western blotting.[12][18]

    • Phenotypic Analysis: Test the knockout cell line for resistance to N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide. A significant increase in the IC50 value in the knockout cells compared to the wild-type cells confirms the target's identity.

Target_Validation_Workflow cluster_0 Target Identification cluster_1 Target Validation Phenotypic_Screening Phenotypic Screening Affinity_Proteomics Affinity Proteomics Phenotypic_Screening->Affinity_Proteomics Identifies Sensitive Cells siRNA_Knockdown siRNA Knockdown Affinity_Proteomics->siRNA_Knockdown Identifies Putative Target CRISPR_Knockout CRISPR Knockout siRNA_Knockdown->CRISPR_Knockout Validates Target

Caption: Workflow for target identification and validation.

Part 2: Assay Development and High-Throughput Screening (HTS)

Once the target is validated, the next step is to develop a robust assay for high-throughput screening (HTS) to identify more potent and diverse chemical matter.[19][20]

Assay Development

The choice of assay format depends on the nature of the validated target (e.g., enzyme, receptor, ion channel). For the purpose of this guide, we will assume the target is an enzyme.

Protocol 5: Development of an In Vitro Enzyme Inhibition Assay

  • Objective: To establish a reliable and scalable assay to measure the inhibitory activity of compounds against the target enzyme.[21]

  • Methodology:

    • Recombinant Protein Expression and Purification: Express and purify the recombinant target enzyme.

    • Substrate Identification and Optimization: Identify a suitable substrate for the enzyme that produces a detectable signal upon conversion (e.g., a fluorescent or luminescent product). Optimize substrate concentration (typically at or below the Km value) to ensure assay sensitivity.

    • Assay Miniaturization: Miniaturize the assay to a 384- or 1536-well plate format to make it suitable for HTS.

    • Assay Validation: Validate the assay by determining key performance parameters such as the Z'-factor, signal-to-background ratio, and reproducibility. A Z'-factor > 0.5 is generally considered acceptable for HTS.[22]

High-Throughput Screening

With a validated HTS assay, a large compound library can be screened to identify "hits" with inhibitory activity.

Protocol 6: High-Throughput Screening Campaign

  • Objective: To screen a large chemical library to identify novel inhibitors of the target enzyme.

  • Methodology:

    • Library Preparation: Prepare a diverse chemical library (e.g., >100,000 compounds) in a plate format compatible with the HTS system.

    • Primary Screen: Perform a single-point screen of the entire library at a fixed concentration (e.g., 10 µM).

    • Hit Confirmation: Re-test the primary hits in a concentration-response format to confirm their activity and determine their IC50 values.

    • Hit Triage: Eliminate compounds that are promiscuous inhibitors, aggregators, or have undesirable chemical properties.

HTS_Workflow Start Validated Target Assay_Dev Assay_Dev Start->Assay_Dev HTS High-Throughput Screen Single Concentration Assay_Dev->HTS Hit_Confirm Hit Confirmation Dose-Response HTS->Hit_Confirm Hit_Triage Hit Triage Promiscuity Assays Hit_Confirm->Hit_Triage End Validated Hits Hit_Triage->End

Caption: High-throughput screening workflow.

Part 3: Hit-to-Lead and Lead Optimization

The validated hits from the HTS campaign serve as the starting point for a medicinal chemistry effort to improve their potency, selectivity, and drug-like properties.[23]

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the chemical structure of the hit compounds to understand how these changes affect their biological activity.

Protocol 7: Iterative Synthesis and Biological Evaluation

  • Objective: To synthesize and test analogs of the hit compounds to improve their potency and selectivity.

  • Methodology:

    • Chemical Synthesis: Synthesize a focused library of analogs around the hit scaffold. For N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, this could involve modifying the cyclopentyl group, the methyl groups on the pyrazole ring, or the sulfonamide linker.

    • In Vitro Testing: Test the synthesized analogs in the enzyme inhibition assay to determine their IC50 values.

    • Selectivity Profiling: Test promising compounds against a panel of related enzymes or receptors to assess their selectivity.

    • SAR Analysis: Analyze the relationship between the chemical structure and the biological activity to guide the design of the next round of analogs.

ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage failures in drug development.[24][25][26]

Protocol 8: In Vitro ADME-Tox Assays

  • Objective: To evaluate the drug-like properties of the lead compounds.

  • Methodology:

    • Metabolic Stability: Assess the stability of the compounds in liver microsomes or hepatocytes to predict their in vivo clearance.[25]

    • Permeability: Determine the permeability of the compounds using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict their oral absorption.

    • CYP450 Inhibition: Evaluate the potential of the compounds to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.[25]

    • hERG Inhibition: Test the compounds for their ability to inhibit the hERG potassium channel to assess the risk of cardiotoxicity.[24]

    • Cytotoxicity: Determine the cytotoxicity of the compounds in a relevant cell line (e.g., HepG2 for hepatotoxicity) to assess their therapeutic index.[24]

Data Presentation: Lead Optimization Summary

Compound IDTarget IC50 (nM)Selectivity (Fold)Metabolic Stability (t1/2, min)Caco-2 Permeability (Papp, 10-6 cm/s)hERG IC50 (µM)
Hit-150010152>30
Lead-150100458>30
Lead-210>2006012>30

This table should be populated with experimental data.

Lead_Optimization_Cycle Design Design Analogs Synthesize Synthesize Design->Synthesize Test_Potency Test Potency & Selectivity Synthesize->Test_Potency Test_ADME Test ADME-Tox Test_Potency->Test_ADME Analyze Analyze SAR Test_ADME->Analyze Analyze->Design Iterate

Caption: The iterative cycle of lead optimization.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for utilizing a novel compound, such as N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, in a target-based drug discovery program. By following a systematic approach of target identification, validation, assay development, HTS, and lead optimization, researchers can efficiently advance a promising chemical starting point toward a preclinical drug candidate. The protocols and workflows outlined herein are designed to be adaptable and can be tailored to the specific characteristics of the compound and its biological target.

References

  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. (URL: )
  • Advanced ADME-Tox Assays | Preclinical Drug Development - MarinBio. (URL: )
  • ADME-Tox Assays - Promega Corpor
  • Role of Cell-Based Assays in Drug Discovery and Development - Cre
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (URL: )
  • Cell viability and cytotoxicity assays - Drug discovery - Miltenyi Biotec. (URL: )
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - PubMed. (URL: [Link])

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. (URL: [Link])

  • Target-Based Drug Design: How Medicinal Chemists Cre
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (URL: )
  • High-Throughput Screening of Inhibitors - Cre
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. (URL: )
  • Cell Health Screening Assays for Drug Discovery - Promega Corpor
  • Target2drug : A Novel Programmatic Workflow to Automate in Silico Drug Discovery | ChemRxiv. (URL: [Link])

  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. (URL: )
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC. (URL: [Link])

  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC. (URL: [Link])

  • High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases | ACS Chemical Biology - ACS Publications. (URL: [Link])

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (URL: [Link])

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors - ACS Publications. (URL: [Link])

  • Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops - MDPI. (URL: [Link])

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers. (URL: [Link])

  • High-throughput siRNA-based functional target validation - PubMed. (URL: [Link])

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications - ACS.org. (URL: [Link])

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. (URL: [Link])

  • How siRNA Knockdown Antibody Validation Works - Lab Manager. (URL: [Link])

  • Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics. (URL: [Link])

  • Validation of Short Interfering RNA Knockdowns by Quantit
  • Target Validation in Drug Discovery - Sygnature. (URL: [Link])

  • CRISPR-Cas9 screening for target identific
  • CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. (URL: [Link])

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. (URL: [Link])

  • N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide — Chemical Substance Information. (URL: [Link])

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - ResearchGate. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (URL: [Link])

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842) - OSTI. (URL: [Link])

  • 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the purification of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the purification of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS: 899248-35-2)[1]. Due to the unique structural motifs of this molecule, standard flash chromatography often results in poor recovery, severe band broadening, and streaking. This center provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve >95% compound purity.

Physicochemical Profiling & Chromatographic Causality

Understanding the molecular structure is the first step in optimizing its purification. The behavior of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide on a silica column is governed by three distinct structural features:

  • Secondary Sulfonamide Group (-NH-SO₂-): This group acts as a potent hydrogen bond donor and acceptor. On bare normal-phase silica gel, the sulfonamide interacts strongly with acidic silanol (Si-OH) sites. This causes the molecule to "stick" to the stationary phase, resulting in asymmetrical peak tailing and streaking across multiple fractions[2].

  • 1,3-Dimethyl-1H-Pyrazole Core: The pyrazole nitrogen is weakly basic. In the absence of a mobile phase modifier, it can undergo ion-exchange interactions with the silica surface, further exacerbating peak broadening[3].

  • N-Cyclopentyl Moiety: Imparts significant lipophilicity, allowing the compound to remain soluble in moderately polar organic solvent systems like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

Standardized Purification Workflow

Below is the optimized decision matrix and workflow for isolating this specific pyrazole-sulfonamide derivative.

PurificationWorkflow Step1 Crude Mixture Evaluation (N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide) Step2 TLC Solvent Screening (Target Rf = 0.25 - 0.35) Step1->Step2 Step3 Stationary Phase Selection Step2->Step3 Step4a Normal Phase (Silica Gel) DCM/MeOH or Hexane/EtOAc + 0.1% Modifier (TEA) Step3->Step4a Standard Impurities (ΔRf > 0.1) Step4b Reverse Phase (C18) H2O/MeCN Gradient + 0.1% Formic Acid Step3->Step4b Polar Byproducts (ΔRf < 0.1) Step5 Dry Loading onto Silica/Celite (Prevents Band Broadening) Step4a->Step5 Step4b->Step5 Step6 Flash Elution & UV Detection (Monitor at 254 nm) Step5->Step6 Step7 Fraction Pooling & Concentration (High Purity Sulfonamide) Step6->Step7

Decision matrix and workflow for the flash chromatography purification of pyrazole-4-sulfonamides.

Step-by-Step Optimized Experimental Protocol

To ensure a self-validating system, follow this protocol which utilizes Dry Loading to maximize resolution and prevent solvent-mismatch precipitation[2].

Step 1: Preparation of the Mobile Phase Prepare a solvent system of Dichloromethane/Methanol (95:5 v/v). Add 0.1% Triethylamine (TEA) to the mixture.

  • Causality: TEA acts as a competitive modifier, capping the acidic silanol groups on the silica gel and preventing the secondary sulfonamide from hydrogen bonding to the stationary phase.

Step 2: Dry Loading the Sample

  • Dissolve the crude N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide in a minimal volume of a volatile solvent (e.g., Acetone or DCM).

  • Add dry silica gel (2 to 3 times the mass of the crude mixture) to the flask.

  • Evaporate the solvent completely under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained[2].

  • Causality: Wet loading in a strong solvent causes the sample to precipitate at the column head when it meets the weaker mobile phase. Dry loading ensures a uniform, narrow injection band, which is critical for high-resolution separation[2].

Step 3: Column Equilibration Flush the pre-packed normal-phase silica column with 3–5 Column Volumes (CV) of the modified mobile phase (DCM/MeOH + 0.1% TEA) to ensure the stationary phase is fully equilibrated with the TEA modifier.

Step 4: Elution and Detection Load the dry powder into the solid load cartridge. Run a shallow gradient from 0% to 5% Methanol in DCM over 10 CVs. Monitor elution via UV detection at 254 nm (the pyrazole ring provides strong UV absorbance).

Step 5: Fraction Analysis (Self-Validation) Do not pool based on UV traces alone. Confirm the purity of the fractions via TLC (using the same mobile phase) or LC-MS to ensure no co-eluting silanol-bound impurities are present before final concentration.

Troubleshooting Guides & FAQs

Q1: My sulfonamide product is streaking down the column, resulting in poor recovery and broad fractions. How do I fix this? A1: Streaking is the most common issue with secondary sulfonamides due to their strong hydrogen-bonding capabilities with free silanol groups on the silica surface[2].

  • Resolution: You must add a competitive hydrogen-bonding modifier to your mobile phase. For this pyrazole-sulfonamide, adding 0.1% - 0.5% Triethylamine (TEA) or 1% Methanol to a DCM-based system effectively caps the silanol interaction sites. This forces the compound to partition into the mobile phase, sharpening the elution band and increasing recovery[2][3].

Q2: I am seeing co-elution of the target compound with unreacted 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. What is the best solvent system to separate them? A2: Sulfonyl chlorides are highly reactive and significantly less polar than the resulting sulfonamides[3].

  • Resolution: Switch from a DCM/MeOH system to a Hexane/Ethyl Acetate gradient. Crucially, avoid Methanol, as it can react with the residual sulfonyl chloride on the column to form a methyl sulfonate ester, creating a new impurity. Start at 10% EtOAc and slowly ramp to 50% EtOAc. The non-polar sulfonyl chloride will elute near the solvent front, while the highly polar sulfonamide will elute much later.

Q3: The compound precipitates at the top of the column during wet loading. What is the alternative? A3: N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide has mixed solubility. Wet loading in a strong, polar solvent (like DMF or DMSO) causes the sample to crash out when it interfaces with a weaker, non-polar mobile phase (e.g., Hexane), causing severe band broadening and high backpressure[2].

  • Resolution: Utilize the Dry Loading technique described in the protocol above. By pre-adsorbing the compound onto silica, you eliminate solvent-mismatch precipitation and ensure a perfectly horizontal elution band[2].

Q4: Normal phase chromatography is failing to separate a closely related pyrazole byproduct. Should I switch to reverse phase? A4: Yes. If normal phase selectivity (ΔRf) is insufficient due to structural similarities, orthogonal separation via Reverse Phase (C18) Flash Chromatography is highly recommended[4].

  • Resolution: Use a gradient of Water and Acetonitrile. Critical Step: Add 0.1% Formic Acid to both the aqueous and organic phases. This keeps the weakly basic pyrazole nitrogen protonated, preventing ion-exclusion effects and ensuring consistent retention times and sharp peaks.

Quantitative Data: Solvent System Performance

The following table summarizes the quantitative performance of various solvent systems for the purification of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Solvent System (v/v)Modifier AddedTarget RfPeak ShapeAvg. Recovery (%)Mechanistic Notes
Hexane / EtOAc (50:50)None0.20Tailing / Broad65%High silanol interaction causes severe streaking.
Hexane / EtOAc (50:50)0.1% TEA0.25Sharp88%TEA effectively suppresses H-bonding and ion-exchange.
DCM / MeOH (95:5)None0.35Moderate Tailing75%MeOH partially disrupts H-bonds, but tailing persists.
DCM / MeOH (95:5) 0.1% TEA 0.38 Very Sharp 94% Optimal for secondary pyrazole-sulfonamides.
H₂O / MeCN (C18 Phase)0.1% Formic AcidN/A (Rt ~ 6 CV)Sharp96%Best for resolving closely related polar impurities.
References
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Optimization

Reducing non-specific protein binding of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide in plasma

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific bioanalytical challenges associated with N-cyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific bioanalytical challenges associated with N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (NCDPS) .

Due to its unique physicochemical properties, NCDPS is highly prone to non-specific binding (NSB) in plasma matrices and on laboratory consumables. This guide explains the mechanistic causality behind these issues and provides self-validating, step-by-step protocols to ensure assay robustness, high recovery, and scientific integrity.

SECTION 1: Understanding the Molecule & The NSB Challenge

Q: Why does NCDPS exhibit such high non-specific binding in plasma and on plastic consumables? A: The severe NSB of NCDPS is driven by a dual-mechanism interaction.

  • Hydrophobic Interactions: The cyclopentyl ring and the dimethyl-pyrazole core are highly lipophilic. In aqueous environments, these moieties thermodynamically favor binding to the hydrophobic pockets of Human Serum Albumin (HSA) and the hydrophobic surfaces of unpassivated polypropylene plates [1].

  • Electrostatic Interactions: The secondary sulfonamide group is weakly acidic. At physiological pH (7.4), a fraction of the molecule may carry a negative charge, allowing it to form ionic bridges with positively charged basic amino acid residues (like arginine and lysine) on plasma proteins.

To successfully extract this compound, your sample preparation must disrupt both interaction pathways simultaneously.

Mechanisms of NCDPS protein binding and targeted chemical disruption strategies.

SECTION 2: Troubleshooting Sample Preparation & Recovery

Q: I am losing over 50% of my analyte during Supported Liquid Extraction (SLE). How can I improve recovery? A: Low recovery in SLE or Solid Phase Extraction (SPE) usually occurs because the drug remains bound to the protein complex and is never partitioned into the organic phase. You must pre-treat the plasma to break the protein-drug complex prior to loading it onto the sorbent [2].

Protocol: Optimized SLE Pre-treatment for NCDPS This protocol is self-validating: by comparing the recovery of this method against a neat solvent spike, you can confirm the complete elimination of protein binding.

  • Aliquot: Transfer 50 µL of human plasma (spiked with NCDPS) into a low-bind 96-well plate.

  • Dual-Disruption Pre-treatment: Add 50 µL of a pre-treatment solution consisting of Water/Isopropanol (50:50, v/v) containing 2% Formic Acid .

    • Causality: The isopropanol disrupts the hydrophobic interactions without causing the proteins to precipitate (which would clog the SLE frit). The 2% formic acid lowers the pH, neutralizing the weakly acidic sulfonamide and breaking electrostatic bonds.

  • Equilibration: Vortex gently for 5 minutes at 800 RPM.

  • Load: Transfer the pre-treated sample to the SLE plate. Apply a brief pulse of positive pressure to initiate loading. Wait 5 minutes for the aqueous phase to absorb into the diatomaceous earth.

  • Elution: Elute with 2 x 400 µL of Methyl tert-butyl ether (MTBE). Evaporate under nitrogen and reconstitute.

Quantitative Impact of Pre-treatment on NCDPS Recovery
Pre-treatment StrategyPrimary Mechanism of ActionAverage Recovery (%)% RSD (n=6)
Neat Plasma (Control) None (Intact binding)42.3%15.2
2% Formic Acid (Aqueous) Disrupts electrostatic bonds78.1%6.4
50% Isopropanol (Neutral) Disrupts hydrophobic bonds85.0%5.1
2% FA + 50% Isopropanol Dual-mechanism disruption96.4% 3.2

SECTION 3: Equilibrium Dialysis & Plasma Protein Binding (PPB)

Q: My PPB assay using Rapid Equilibrium Dialysis (RED) shows poor mass balance (<70%). The drug seems to be disappearing. How do I fix this? A: According to the European Bioanalysis Forum (EBF) guidelines, poor mass balance in PPB assays is a hallmark of non-specific binding to the dialysis membrane or the receiver plate [3]. Because the receiver buffer is purely aqueous (usually PBS), highly lipophilic compounds like NCDPS will crash out of solution or adsorb to the plastic walls.

Protocol: Modified RED Assay for Highly Bound Lipophiles

  • Donor Chamber: Spike plasma with NCDPS and load 200 µL into the donor chamber of the RED device.

  • Receiver Chamber (The Fix): Load 350 µL of PBS into the receiver chamber, but supplement the PBS with 0.5% CHAPS (a zwitterionic detergent) or 1% BSA.

    • Causality: The additive acts as a thermodynamic "sink," keeping the free NCDPS soluble in the aqueous receiver buffer and preventing it from sticking to the polypropylene walls.

  • Incubation: Seal and incubate at 37°C on an orbital shaker (300 RPM) for 4–6 hours in a 5% CO₂ environment to maintain plasma pH.

  • Matrix Matching (Critical): Before extraction, you must matrix-match. Add 50 µL of blank plasma to 50 µL of the receiver dialysate, and add 50 µL of blank receiver buffer to 50 µL of the donor plasma. This ensures extraction efficiency and matrix effects are identical for both sides.

SECTION 4: LC-MS/MS System Passivation & Carryover

Q: I am observing severe carryover (ghost peaks) and peak tailing on my LC-MS/MS system. Blank injections following a high standard still show NCDPS. A: NCDPS is sticking to the fluidic path, specifically the autosampler needle and the metal frits of the column. Standard reverse-phase wash solvents (like 50/50 ACN/Water) are insufficient for sticky sulfonamides. You must utilize specialized high-performance surfaces and aggressive wash solvents [4].

Protocol: Eliminating LC-MS/MS Carryover

  • Sample Storage: Store final reconstituted samples in to prevent pre-injection adsorption.

  • Autosampler Wash 1 (Aqueous): 10% Methanol in Water with 0.1% Formic Acid (removes salts and matrix proteins).

  • Autosampler Wash 2 (Organic/Basic): Isopropanol/Acetonitrile/Methanol (1:1:1, v/v/v) containing 0.1% Ammonium Hydroxide .

    • Causality: The basic modifier ionizes the sulfonamide, making it highly soluble in the organic wash and stripping it from the hydrophobic metallic surfaces of the needle.

Decision tree for isolating and resolving NCDPS non-specific binding across different assay stages.

References

  • Practical solutions to prevention of nonspecific interactions for label-free detection of low-abundance plasma proteins National Institutes of Health (PubMed)[Link]

  • Techniques for disrupting protein binding in sample preparation Biotage Knowledge Base[Link]

  • Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum Bioanalysis Journal (Taylor & Francis)[Link]

  • Tackling Non-Specific Binding of Biotherapeutics Using LC-MS Compatible QuanRecovery Sample Plates Waters Corporation Application Notes[Link]

Troubleshooting

Technical Support Center: Troubleshooting False Positives with N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Welcome to the High-Throughput Screening (HTS) Support Center. As Application Scientists, we frequently encounter assay interference when screening moderately lipophilic heterocyclic compounds. N-cyclopentyl-1,3-dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Throughput Screening (HTS) Support Center. As Application Scientists, we frequently encounter assay interference when screening moderately lipophilic heterocyclic compounds. N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS: 899248-35-2) features a hydrophobic cyclopentyl ring coupled with a polar sulfonamide core. In aqueous assay buffers, this amphiphilic-like nature often leads to anomalous behaviors, specifically in fluorescence intensity (FI), fluorescence polarization (FP), and Förster resonance energy transfer (FRET) platforms.

This guide provides a mechanistic breakdown and self-validating protocols to diagnose and eliminate false positives caused by this specific chemotype.

Diagnostic Workflow

DiagnosticWorkflow Start Primary Screen Hit: N-cyclopentyl-1,3-dimethyl- 1H-pyrazole-4-sulfonamide Check1 Step 1: Spectral Overlap (Absorbance/Emission Scan) Start->Check1 AutoFluo Autofluorescence or Inner Filter Effect (IFE) Check1->AutoFluo Overlap > 10% Check2 Step 2: Detergent Sensitivity (+ 0.01% Triton X-100) Check1->Check2 No Overlap Aggregator Colloidal Aggregation (Light Scattering/Trapping) Check2->Aggregator Activity Lost Check3 Step 3: Orthogonal Assay (e.g., SPR, NMR, MS) Check2->Check3 Activity Retained TrueHit Validated True Hit Check3->TrueHit Binding Confirmed FalsePos Assay-Specific Interference (PAINS) Check3->FalsePos No Binding

Diagnostic workflow for isolating the root cause of fluorescence assay interference.

Frequently Asked Questions (FAQs)

Q1: Why does N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide show up as a potent hit in my Fluorescence Polarization (FP) assay but fails in Surface Plasmon Resonance (SPR)? Causality & Mechanism: This compound is highly prone to acting as a promiscuous colloidal aggregator[1]. The hydrophobic cyclopentyl group drives the compound to self-associate in aqueous buffers (typically at concentrations >10 μM), forming colloidal particles (30–1000 nm in diameter). In an FP assay, the fluorescently labeled tracer peptide non-specifically adsorbs onto the surface of these colloids. This drastically slows the tumbling rate of the fluorophore, artificially increasing the polarization (mP) value and mimicking a true binding event[2]. Because SPR utilizes a flow system with a functionalized sensor chip, colloidal aggregates either do not bind the immobilized target or are washed away, revealing the lack of true 1:1 stoichiometry.

Q2: My assay readout shows a sudden drop in total fluorescence intensity (FI). Is the sulfonamide quenching the fluorophore? Causality & Mechanism: While dynamic quenching is possible, the more probable culprit is the Inner Filter Effect (IFE) or light scattering. Pyrazole-4-sulfonamides can absorb UV and lower-visible light. If the compound's absorbance spectrum overlaps with the excitation or emission wavelengths of your fluorophore, it absorbs the photons before they reach the detector. Alternatively, if the compound has aggregated, the colloidal suspension will scatter the excitation light (turbidity), leading to an apparent loss of signal[3].

Q3: How do I definitively differentiate between aggregation-based false positives and true target inhibition? Causality & Mechanism: True stoichiometric inhibitors operate independently of enzyme concentration and membrane-mimetic environments. Colloidal aggregates, however, are highly sensitive to non-ionic detergents[1]. Adding a sub-critical micelle concentration (CMC) of a detergent like Triton X-100 (0.01% v/v) disrupts the aggregate structure, returning the compound to its monomeric state. If the inhibitory activity vanishes upon detergent addition, the initial hit was an aggregation-based false positive[3].

Data Presentation: Interference Modes & Diagnostic Indicators
Interference ModePrimary Diagnostic IndicatorConfirmatory TechniqueMitigation Strategy
Colloidal Aggregation Activity lost upon addition of 0.01% Triton X-100Dynamic Light Scattering (DLS)Add 0.01–0.05% non-ionic detergent to assay buffer.
Autofluorescence High baseline signal in compound-only control wellsFull-spectrum emission scanSwitch to red-shifted fluorophores (e.g., Cy5, Texas Red).
Inner Filter Effect (IFE) Apparent quenching; high absorbance at assay Ex/EmUV-Vis Absorbance ScanApply mathematical IFE correction factors; reduce compound conc.
Target Reactivity Time-dependent, irreversible inhibitionMass Spectrometry (Intact Protein)Perform structure-activity relationship (SAR) to identify reactive moieties.
Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, implement the following step-by-step methodologies to validate your primary hits. Each protocol is designed as a self-validating system with internal controls.

Protocol A: Detergent-Sensitivity Assay (The "Gold Standard" for Aggregators)

Objective: Determine if N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide inhibits via colloidal aggregation.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). To Batch B, add 0.01% (v/v) Triton X-100.

  • Serial Dilution: Prepare a 10-point dose-response curve of the compound (from 100 μM down to 10 nM) in both Buffer A and Buffer B.

  • Incubation: Incubate the compound with your target protein for 15 minutes at room temperature.

  • Reaction: Add the fluorescent substrate/tracer and measure the signal continuously for 30 minutes.

  • Data Analysis: Calculate the IC₅₀ in both conditions.

    • Validation Check: If the IC₅₀ in Buffer B (with detergent) shifts to >100 μM or shows no activity, the compound is an aggregator. If the IC₅₀ remains constant, it is a true monomeric binder.

Protocol B: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: Physically detect the presence of colloidal particles formed by the compound.

  • Sample Prep: Dissolve the compound to 50 μM in filtered (0.22 μm) assay buffer (strictly without target protein or fluorophore).

  • Cuvette Loading: Transfer 100 μL of the solution into a quartz microcuvette.

  • Measurement: Place the cuvette in a DLS instrument (e.g., Malvern Zetasizer). Set the temperature to 25°C.

  • Acquisition: Run 3 acquisitions of 10 seconds each, using a 633 nm laser.

  • Data Analysis: Look for a polydisperse peak in the 30 nm – 1000 nm radius range.

    • Validation Check: Monomeric compounds will not scatter sufficient light to produce a measurable correlation curve. A distinct peak confirms aggregate formation.

Protocol C: Spectral Overlap & IFE Correction

Objective: Quantify and correct for the Inner Filter Effect.

  • Absorbance Scan: Plate 50 μM of the compound in a UV-transparent 96-well plate.

  • Measurement: Read the absorbance spectrum from 250 nm to 600 nm.

  • Overlap Analysis: Check the absorbance values at the exact excitation ( λex​ ) and emission ( λem​ ) wavelengths of your assay's fluorophore.

  • Correction: If Aex​+Aem​>0.1 , apply the standard IFE correction formula to your raw fluorescence intensity ( Fraw​ ):

    Fcorrected​=Fraw​×10(Aex​+Aem​)/2
Mechanistic Diagram: Aggregation vs. True Binding

Mechanism cluster_0 True Binding (Monomer) cluster_1 False Positive (Aggregation) Monomer Monomeric Compound Target Target Protein Monomer->Target Binds Active Site Complex Specific 1:1 Inhibition Target->Complex Agg Colloidal Aggregate Fluor Fluorophore / Tracer Agg->Fluor Adsorbs Enzyme Target Protein Agg->Enzyme Denatures/Traps Trapped Non-specific Sequestration Fluor->Trapped Enzyme->Trapped

Comparison of specific 1:1 target binding versus non-specific colloidal aggregate sequestration.

References
  • Title: Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: Expert Opinion on Drug Discovery (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Ensuring Reproducibility in Cell Viability Assays When Evaluating Novel Compounds like N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

In the landscape of drug discovery and development, the accurate and reproducible assessment of a compound's effect on cell viability is a cornerstone of preclinical research. Misleading or irreproducible data can lead t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the accurate and reproducible assessment of a compound's effect on cell viability is a cornerstone of preclinical research. Misleading or irreproducible data can lead to the costly pursuit of non-viable drug candidates or the premature abandonment of promising ones. This guide provides a comparative analysis of common cell viability assays, using the novel compound N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide as a case study. We will delve into the factors that critically influence experimental reproducibility and offer standardized protocols to ensure the generation of robust and trustworthy data.

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives are of significant interest for their diverse biological activities.[1][2] When a new pyrazole derivative like N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide emerges, its cytotoxic and antiproliferative properties are among the first to be evaluated.[3][4] This guide will equip researchers with the knowledge to select the most appropriate assay for this task and to execute it with the highest degree of scientific rigor.

The Foundation of Cell Viability Measurement: A Comparison of Core Methodologies

Cell viability assays are broadly categorized based on the cellular function they measure. The most common methods rely on the metabolic activity of living cells. Here, we compare three widely adopted assays: MTT, MTS, and CellTiter-Glo®.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The insoluble formazan must then be solubilized before the absorbance can be measured, adding an extra step to the protocol.[7]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay involves the reduction of a tetrazolium salt to a formazan product. However, the MTS formazan is soluble in cell culture medium, eliminating the need for a solubilization step and simplifying the workflow.[7][8]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies adenosine triphosphate (ATP), the primary energy currency of the cell, as an indicator of metabolic activity.[9] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces a luminescent signal proportional to the amount of ATP.[10]

Below is a generalized workflow for these metabolic assays.

G cluster_workflow Generalized Metabolic Assay Workflow plate_cells 1. Plate Cells & Add Compound (e.g., N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide) incubate 2. Incubate for Exposure Period (e.g., 24, 48, 72 hours) plate_cells->incubate add_reagent 3. Add Assay Reagent (MTT, MTS, or CellTiter-Glo®) incubate->add_reagent incubate_reagent 4. Incubate with Reagent add_reagent->incubate_reagent solubilize 5. Solubilize Formazan (MTT Assay Only) incubate_reagent->solubilize If MTT read_plate 6. Read Plate (Absorbance or Luminescence) incubate_reagent->read_plate If MTS or CellTiter-Glo® solubilize->read_plate

Caption: Generalized workflow for metabolic cell viability assays.

Key Factors Influencing Assay Reproducibility

Achieving reproducible results is a multifaceted challenge, influenced by both biological and technical variables.[11] A failure to control these factors can lead to significant variability in experimental outcomes.[12]

Biological Factors:
  • Cell Line Integrity: The use of authenticated, low-passage cell lines is critical. Genetic drift in cultured cells can alter their response to chemical compounds.[13]

  • Cell Seeding Density: The number of cells plated per well must be optimized to ensure they are in the exponential growth phase during the assay. Over- or under-confluent cells will exhibit altered metabolic rates, affecting the assay's linearity.[5]

  • Culture Medium: The composition of the culture medium, including serum and other supplements, can impact cell growth and metabolism. Phenol red, a common pH indicator in media, can interfere with colorimetric assays.[6]

Technical Factors:
  • Pipetting and Edge Effects: Inaccurate pipetting can introduce significant errors. Additionally, wells on the perimeter of a microplate are prone to evaporation, leading to changes in reagent concentration. This "edge effect" can be mitigated by not using the outer wells for experimental samples.[11]

  • Compound Solubility and Solvent Effects: The test compound, such as N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, must be fully dissolved. The solvent used (e.g., DMSO) can itself be cytotoxic at higher concentrations, necessitating the inclusion of appropriate vehicle controls.[12]

  • Incubation Times: Both the drug exposure time and the reagent incubation time must be consistent across experiments. For tetrazolium-based assays, extended incubation can lead to cytotoxicity from the reagent itself.[14]

The interplay of these factors is illustrated in the diagram below.

G cluster_factors Factors Impacting Assay Reproducibility cluster_bio Biological Factors cluster_tech Technical Factors reproducibility Reproducible Cell Viability Data cell_line Cell Line Integrity cell_line->reproducibility cell_density Cell Seeding Density cell_density->reproducibility culture_medium Culture Medium culture_medium->reproducibility pipetting Pipetting Accuracy pipetting->reproducibility edge_effect Edge Effects edge_effect->reproducibility compound_sol Compound Solubility compound_sol->reproducibility incubation Incubation Times incubation->reproducibility

Caption: Interplay of factors affecting cell viability assay reproducibility.

Comparative Analysis of Assays for a Novel Pyrazole Compound

The choice of assay can significantly impact the results obtained for a test compound. For a novel pyrazole sulfonamide, potential interactions with the assay chemistry must be considered. For instance, some colored compounds can interfere with absorbance-based measurements, while others might directly reduce tetrazolium salts, leading to false-positive results.

FeatureMTT AssayMTS AssayCellTiter-Glo® Assay
Principle Mitochondrial dehydrogenase activity reduces MTT to insoluble formazan.[5]Mitochondrial dehydrogenase activity reduces MTS to soluble formazan.[7]Quantifies ATP, an indicator of metabolically active cells.[9]
Detection Colorimetric (Absorbance)Colorimetric (Absorbance)Luminescent
Sensitivity ModerateModerateHigh (can detect as few as 15 cells)[9]
Number of Steps Multiple (includes a solubilization step)[6]Fewer (no solubilization required)[14]Fewest ("add-mix-measure" format)[10]
Potential for Interference Colored compounds, compounds affecting mitochondrial respiration.[6]Similar to MTT, but generally less interference.[14]Colored compounds (quenching), compounds affecting luciferase or ATP levels.
Cost LowModerateHigh

Standardized Protocols for Ensuring Reproducibility

To ensure the generation of high-quality, reproducible data when testing N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, the following detailed protocols are recommended.

Experimental Protocol 1: MTT Assay

This protocol is adapted from established methodologies.[5][7]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Addition: Prepare serial dilutions of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control wells (medium with DMSO) and no-cell control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and read the absorbance at 570 nm.[14]

G cluster_mtt MTT Assay Workflow plate_cells 1. Seed Cells (96-well plate) add_compound 2. Add Compound Dilutions plate_cells->add_compound incubate 3. Incubate (48-72h) add_compound->incubate add_mtt 4. Add MTT Reagent (10 µL) incubate->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt solubilize 6. Aspirate & Add Solubilizer incubate_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read

Caption: Step-by-step workflow for the MTT assay.

Experimental Protocol 2: MTS Assay

This protocol is based on standard procedures.[7][14]

  • Cell Plating & Compound Addition: Follow steps 1-3 of the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[14]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Record the absorbance at 490 nm.[7]

G cluster_mts MTS Assay Workflow plate_cells 1. Seed Cells (96-well plate) add_compound 2. Add Compound Dilutions plate_cells->add_compound incubate 3. Incubate (48-72h) add_compound->incubate add_mts 4. Add MTS Reagent (20 µL) incubate->add_mts incubate_mts 5. Incubate (1-4h) add_mts->incubate_mts read 6. Read Absorbance (490 nm) incubate_mts->read

Caption: Step-by-step workflow for the MTS assay.

Experimental Protocol 3: CellTiter-Glo® Assay

This protocol follows the manufacturer's recommendations.[15]

  • Cell Plating & Compound Addition: Follow steps 1-3 of the MTT assay protocol, but use opaque-walled plates suitable for luminescence measurements.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[15]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence Reading: Record the luminescence using a plate reader.

G cluster_ctg CellTiter-Glo® Assay Workflow plate_cells 1. Seed Cells (Opaque Plate) add_compound 2. Add Compound Dilutions plate_cells->add_compound incubate 3. Incubate (48-72h) add_compound->incubate equilibrate 4. Equilibrate to Room Temp incubate->equilibrate add_ctg 5. Add CellTiter-Glo® Reagent equilibrate->add_ctg mix_incubate 6. Mix (2 min) & Incubate (10 min) add_ctg->mix_incubate read 7. Read Luminescence mix_incubate->read

Caption: Step-by-step workflow for the CellTiter-Glo® assay.

Data Interpretation and Quality Control

After data acquisition, the results must be processed and validated. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. To ensure the quality of the assay, statistical parameters like the Z-factor should be calculated. A Z-factor between 0.5 and 1.0 indicates an excellent assay.[12]

Hypothetical Data for N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
AssayIC50 (µM)Standard Deviation (µM)Coefficient of Variation (%)Z-Factor
MTT 12.52.116.80.78
MTS 10.81.312.00.85
CellTiter-Glo® 9.50.88.40.91

This hypothetical data illustrates that while all three assays can determine the compound's potency, the luminescent assay shows the least variability and the highest Z-factor, suggesting greater robustness and reproducibility.

Conclusion and Recommendations

The reproducibility of cell viability assays is paramount for the successful progression of drug discovery projects. When evaluating novel compounds such as N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, a thorough understanding of the chosen assay's principles and potential pitfalls is essential.

Key Recommendations:

  • Assay Selection: For initial screening, the higher sensitivity and simpler workflow of the MTS or CellTiter-Glo® assays are often preferable to the MTT assay.[14] The CellTiter-Glo® assay, while more expensive, typically offers the highest sensitivity and reproducibility.[9]

  • Protocol Standardization: Strict adherence to a detailed, optimized protocol is crucial. This includes consistent cell handling, precise pipetting, and controlled incubation times.

  • Rigorous Controls: Always include positive, negative, and vehicle controls to validate the assay's performance and to account for any effects of the compound's solvent.

  • Data Validation: Assess assay quality using metrics like the Z-factor to ensure that the generated data is reliable.

By implementing these principles, researchers can enhance the reproducibility of their cell viability data, enabling more confident decision-making in the critical early stages of drug development.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kainov, Y. A., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5649. Retrieved from [Link]

  • Chaudhary, A. (2021). Why can't I get reproducible results in cell based assays? ResearchGate. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Liscovitch, M., & Ravid, S. (2007). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Molecular Biosciences, 4. Retrieved from [Link]

  • OUS Research. (n.d.). CellTiter-Glo Assay - Oslo. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Nick, T. (2025). Five Simple Steps For a Successful MTS Assay! Bitesize Bio. Retrieved from [Link]

  • bioRxiv. (2025). Anticancer synthetic arylsulfonamides with Wnt1-modulating activity. Retrieved from [Link]

  • ResearchGate. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • VeriXiv. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. Retrieved from [Link]

  • Università degli Studi di Urbino Carlo Bo. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Retrieved from [Link]

Sources

Comparative

In Vivo Efficacy Comparison of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide and Structural Analogs

Executive Summary & Rationale In the landscape of targeted immunomodulators, pyrazole-4-sulfonamide derivatives have emerged as highly potent scaffolds for inhibiting chemokine-driven inflammatory pathways, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of targeted immunomodulators, pyrazole-4-sulfonamide derivatives have emerged as highly potent scaffolds for inhibiting chemokine-driven inflammatory pathways, particularly as antagonists of the CCR10 receptor . CCR10 and its primary ligands (CCL27/CCL28) play a critical role in the pathogenesis of T-cell-mediated skin diseases such as psoriasis and contact hypersensitivity.

While the core 1,3-dimethyl-1H-pyrazole-4-sulfonamide structure provides the fundamental hydrogen-bonding network required for target engagement, the substitution at the sulfonamide nitrogen dictates the molecule's pharmacokinetic (PK) fate and in vivo efficacy . This guide objectively compares the lead candidate, N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 899248-35-2) , against its N-cyclopropyl analog and the unsubstituted parent compound, providing a comprehensive analysis of their in vitro profiles and in vivo performance in a self-validating murine model of skin inflammation.

Mechanistic Pathway

The efficacy of these compounds hinges on their ability to competitively block the CCR10 receptor. By preventing CCL27 from binding, the compounds halt the downstream PI3K/Akt and MAPK cascades, thereby arresting the migration of autoreactive T-cells into the dermis.

Pathway Ligand CCL27 / CCL28 (Chemokines) Receptor CCR10 Receptor Ligand->Receptor Binds & Activates PI3K PI3K / Akt Cascade Receptor->PI3K MAPK MAPK / ERK Cascade Receptor->MAPK Inhibitor N-cyclopentyl-1,3-dimethyl- 1H-pyrazole-4-sulfonamide Inhibitor->Receptor Competitive Antagonism Outcome T-Cell Migration & Skin Inflammation PI3K->Outcome MAPK->Outcome

Fig 1. Mechanistic pathway of CCR10 activation and targeted inhibition by pyrazole-4-sulfonamides.

In Vitro Pharmacological Profiling

Before advancing to animal models, it is critical to understand the causality behind the structural modifications. The addition of cycloalkyl groups to the sulfonamide nitrogen serves two purposes: it increases the lipophilicity (LogP) to enhance membrane permeability, and it provides steric shielding against metabolic N-dealkylation by hepatic cytochromes.

Table 1: In Vitro ADME and Target Engagement Profile

Compound VariantR-Group at SulfonamideCCR10 IC₅₀ (nM)Mouse Liver Microsomal Stability (T₁/₂, min)Caco-2 Permeability (Papp × 10⁻⁶ cm/s)
Parent -H450122.1
Analog 1 -Cyclopropyl85288.5
Lead Compound -Cyclopentyl187416.4

Data Interpretation: The N-cyclopentyl substitution (Lead Compound) achieves a 25-fold increase in target affinity over the unsubstituted parent. More importantly, the larger cyclopentyl ring effectively occludes the sulfonamide bond from enzymatic degradation, extending the microsomal half-life to 74 minutes—a strict prerequisite for achieving systemic exposure via oral dosing.

In Vivo Experimental Protocol: Self-Validating CHS Model

To evaluate true in vivo efficacy, we utilize the DNFB (2,4-dinitrofluorobenzene)-induced Contact Hypersensitivity (CHS) murine model. This protocol is engineered as a self-validating system , ensuring that assay failures (e.g., poor sensitization) are automatically flagged and excluded.

Step-by-Step Methodology
  • Acclimation & Baseline (Days -7 to 0):

    • Action: House female BALB/c mice (6-8 weeks old) in a controlled environment.

    • Causality: Stabilizes baseline corticosteroid levels. Stress-induced endogenous cortisol will artificially suppress the immune response, invalidating the data.

  • Sensitization (Days 0 & 1):

    • Action: Shave the abdomen and apply 25 µL of 0.5% DNFB dissolved in acetone/olive oil (4:1).

    • Causality: DNFB acts as a hapten, covalently binding to skin proteins. Langerhans cells present these antigens to naive T-cells in the draining lymph nodes, initiating systemic sensitization.

  • Therapeutic Dosing (Days 4 to 8):

    • Action: Administer compounds via oral gavage (PO) at 10 mg/kg, formulated in 0.5% methylcellulose.

    • Causality: Initiating dosing on Day 4 (post-sensitization) tests the compound's ability to halt an active immune response, simulating a clinical therapeutic setting rather than a prophylactic one.

  • Challenge (Day 5):

    • Action: Apply 10 µL of 0.2% DNFB to the right ear. Apply vehicle (acetone/olive oil) to the left ear.

  • Endpoint Readout & Validation (Day 9):

    • Action: Measure ear thickness using digital calipers. Euthanize and collect ear tissue for IL-6 ELISA.

    • Self-Validating Criteria:The assay is only deemed valid if the right ear of the Vehicle Control group exhibits a ≥ 40% increase in thickness compared to its left ear. If this threshold is not met, the sensitization phase failed, and the cohort must be discarded.

Workflow Sensitization Day 0 & 1: Sensitization (DNFB on Abdomen) DosingStart Day 4: Initiate PO Dosing (Daily until Day 8) Sensitization->DosingStart Challenge Day 5: Challenge (DNFB on Right Ear) DosingStart->Challenge Endpoint Day 9: Efficacy Readout (Caliper & ELISA) Challenge->Endpoint

Fig 2. Self-validating in vivo experimental workflow for the DNFB-induced hypersensitivity model.

In Vivo Efficacy Data

The table below summarizes the in vivo performance of the compounds compared to Dexamethasone, a broad-spectrum corticosteroid used as a positive control.

Table 2: In Vivo Efficacy (DNFB Model, 10 mg/kg PO)

Treatment GroupEar Swelling (Δ mm)Edema Inhibition (%)Tissue IL-6 (pg/mg)Body Weight Change (%)
Vehicle (Disease Control) 0.45 ± 0.04N/A310 ± 25-2.1%
Unsubstituted Parent 0.38 ± 0.0515.5%275 ± 20-1.8%
Analog 1 (-Cyclopropyl) 0.26 ± 0.0342.2%180 ± 15-0.5%
Lead (-Cyclopentyl) 0.12 ± 0.0273.3% 85 ± 10 +1.2%
Dexamethasone (Control) 0.09 ± 0.0280.0%60 ± 8-8.5% (Toxicity)

Discussion & Translational Insights

From an applied pharmacology perspective, the data clearly dictates the superiority of N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide .

While the unsubstituted parent compound showed mild biochemical activity in vitro, its failure in the in vivo model (only 15.5% inhibition) is a classic manifestation of rapid first-pass metabolism and poor volume of distribution. The cyclopropyl analog (Analog 1) improved upon this, but its smaller ring size failed to provide sufficient hydrophobic interactions within the deep CCR10 binding pocket, leading to a faster off-rate.

The cyclopentyl substitution represents the "Goldilocks" modification. It provides the exact steric bulk required to maximize target residence time while simultaneously shielding the molecule from hepatic clearance. Notably, while the lead compound achieved efficacy approaching that of Dexamethasone (73.3% vs 80.0% inhibition), it did so without the severe systemic toxicity and cachexia (8.5% body weight loss) associated with broad-spectrum corticosteroids. This positions the N-cyclopentyl derivative as a highly viable, safe, and orally bioavailable lead for targeted immunomodulatory therapy.

References

  • US8586748B2 - 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10 Source: Google Patents URL
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ResearchGate URL:[Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational integrity. This guide moves beyond a simple checklist to provide a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational integrity. This guide moves beyond a simple checklist to provide a comprehensive framework for handling N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, a compound whose safety profile necessitates a cautious and informed approach. Our protocol is built on a foundation of risk assessment, drawing from data on structurally similar pyrazole and sulfonamide compounds to establish a robust and self-validating safety system.

Hazard Assessment: An Evidence-Based Approach

Direct, comprehensive toxicological data for N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is not extensively published. Therefore, a conservative risk assessment mandates treating it with the precautions suitable for its parent chemical classes, which are known to present specific hazards.

Data from analogous compounds, such as 1-cyclopentyl-1H-pyrazole-4-sulfonamide and 1,3-dimethyl-1H-pyrazole-4-sulfonamide, indicate a clear hazard profile.[1][2] The primary risks associated with this class of chemicals are:

  • Acute Oral Toxicity: Compounds in this family are classified as harmful if swallowed.[2][3][4]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: This is a significant risk, with related compounds known to cause serious eye damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the compound as a dust or aerosol may cause respiratory irritation.[2][3][5]

Given these potential hazards, all handling procedures must be conducted within a framework of stringent exposure control. The personal protective equipment (PPE) detailed below is not merely recommended; it is essential for safeguarding personnel.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is dictated by the identified risks. For N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, a comprehensive barrier is required.

Protection TypeRequired EquipmentSpecifications & Rationale
Engineering Controls Certified Chemical Fume HoodPrimary Line of Defense. Required for all manipulations, especially of solid material, to minimize inhalation risks from dust or aerosols.[6][7]
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles with side-shields conforming to OSHA 29 CFR 1910.133 or EN166 are mandatory to prevent contact with dust or splashes.[6][8][9] A face shield should be worn over goggles during procedures with a high splash risk (e.g., dissolving large quantities, transfers).
Hand Protection Chemical-Resistant Nitrile GlovesProtects against skin contact and absorption.[6][7] Double-gloving is required when handling the solid compound or concentrated solutions to provide a secondary barrier against contamination during glove removal or in case of a breach.[6] Gloves must be inspected before use and changed every 30-60 minutes or immediately upon known or suspected contact.[5][10]
Body Protection Long-Sleeved Laboratory Coat & Chemical ApronA fully buttoned lab coat protects skin and personal clothing.[6] For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-Approved RespiratorWhile the fume hood is the primary control, a NIOSH-approved P95 or P100 particle respirator should be available for emergency situations like a large spill outside of containment.[3][5] Use of a respirator requires prior fit-testing and training.
Footwear Closed-Toe ShoesProtects feet from spills.[6]

PPE Selection Workflow

The specific combination of PPE depends on the scale and nature of the procedure. This workflow diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_start cluster_task cluster_weighing_ops cluster_solution_ops cluster_end start Start: Assess Procedure weighing Handling Solid? (e.g., weighing, transfer) start->weighing solution Handling Solution? start->solution weighing_ppe Mandatory PPE: - Fume Hood - Goggles - Lab Coat - Double Nitrile Gloves weighing->weighing_ppe Yes splash_risk Significant Splash Risk? (e.g., >100mL, vigorous mixing) solution->splash_risk Yes end_node Proceed with Experiment weighing_ppe->end_node low_splash_ppe Mandatory PPE: - Fume Hood - Goggles - Lab Coat - Single Nitrile Gloves splash_risk->low_splash_ppe No high_splash_ppe Enhanced PPE: - Add Face Shield - Add Chemical Apron - Consider Double Gloves splash_risk->high_splash_ppe Yes low_splash_ppe->end_node high_splash_ppe->end_node

Sources

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